molecular formula C6H11FO2 B2733038 4-Fluoro-3,3-dimethylbutanoic acid CAS No. 1558137-05-5

4-Fluoro-3,3-dimethylbutanoic acid

Cat. No.: B2733038
CAS No.: 1558137-05-5
M. Wt: 134.15
InChI Key: HUULOKIVUXOTCX-UHFFFAOYSA-N
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Description

4-Fluoro-3,3-dimethylbutanoic acid is a useful research compound. Its molecular formula is C6H11FO2 and its molecular weight is 134.15. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-3,3-dimethylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3,3-dimethylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO2/c1-6(2,4-7)3-5(8)9/h3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUULOKIVUXOTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3,3-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-fluoro-3,3-dimethylbutanoic acid, a compound of interest for pharmaceutical and materials science research. Recognizing the absence of a direct, established protocol in the current literature, this document outlines a rational, multi-step synthesis based on well-established and reliable organic chemistry transformations. The proposed route commences with the synthesis of a key intermediate, a protected 4-hydroxy-3,3-dimethylbutanoic acid derivative, via a Reformatsky reaction, followed by deoxofluorination and subsequent deprotection. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and safety considerations.

Introduction and Strategic Overview

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. 4-Fluoro-3,3-dimethylbutanoic acid represents a valuable, yet synthetically undocumented, building block that combines a neopentyl-like structural motif with a terminal fluorine atom. This guide proposes a robust and logical synthetic pathway, designed to be accessible to a broad range of synthetic chemistry laboratories.

Our retrosynthetic analysis identified a key challenge in the regioselective functionalization of the C4 position of the 3,3-dimethylbutanoic acid scaffold. Direct C-H activation at this position, while an active area of research, often requires specialized catalysts and may suffer from a lack of selectivity[1][2]. Therefore, a more classical and controllable approach is proposed, centered around the construction of a precursor molecule that already contains a hydroxyl group at the C4 position. This hydroxyl group can then be cleanly converted to the target fluorine atom using modern deoxofluorination techniques.

Retrosynthetic Analysis and Proposed Pathway

The proposed synthesis of 4-fluoro-3,3-dimethylbutanoic acid is outlined below. The strategy hinges on the initial construction of a protected γ-hydroxy acid, which serves as a versatile intermediate for the crucial fluorination step.

Retrosynthesis target 4-Fluoro-3,3-dimethylbutanoic acid intermediate1 tert-Butyl 4-fluoro-3,3-dimethylbutanoate target->intermediate1 Deprotection intermediate2 tert-Butyl 4-hydroxy-3,3-dimethylbutanoate intermediate1->intermediate2 Deoxofluorination intermediate3 tert-Butyl bromoacetate intermediate2->intermediate3 Reformatsky Reaction intermediate4 Acetone intermediate2->intermediate4 Reformatsky Reaction

Caption: Retrosynthetic analysis of 4-fluoro-3,3-dimethylbutanoic acid.

Detailed Synthetic Pathway and Experimental Protocols

The proposed forward synthesis is a three-step process starting from commercially available and inexpensive starting materials: acetone and a bromoacetate ester.

Step 1: Synthesis of tert-Butyl 4-hydroxy-3,3-dimethylbutanoate via Reformatsky Reaction

The Reformatsky reaction is a classic and reliable method for the formation of β-hydroxy esters from the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal.[3][4][5][6] In this proposed step, the organozinc reagent derived from tert-butyl bromoacetate will react with acetone to form the desired γ-hydroxy ester. The use of a tert-butyl ester provides a robust protecting group that can be removed under acidic conditions orthogonal to many other functionalities.

Experimental Protocol:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer under an inert atmosphere (argon or nitrogen), add zinc dust (1.5 eq). The zinc is activated by stirring with 1 M HCl, followed by washing with deionized water, ethanol, and diethyl ether, and then drying under high vacuum.

  • Reaction Setup: To the activated zinc, add anhydrous tetrahydrofuran (THF).

  • Initiation: A small crystal of iodine can be added to initiate the reaction. The mixture is gently heated.

  • Addition of Reagents: A solution of acetone (1.0 eq) and tert-butyl bromoacetate (1.2 eq) in anhydrous THF is added dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours until the consumption of the starting materials is confirmed by thin-layer chromatography (TLC).

  • Work-up: The reaction is cooled to room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield pure tert-butyl 4-hydroxy-3,3-dimethylbutanoate.

Step1 reagents Acetone + tert-Butyl bromoacetate product tert-Butyl 4-hydroxy-3,3-dimethylbutanoate reagents->product 1. Zn, THF, reflux 2. Aq. NH4Cl workup

Caption: Synthesis of the key γ-hydroxy ester intermediate.

Step 2: Deoxofluorination of tert-Butyl 4-hydroxy-3,3-dimethylbutanoate

The conversion of the primary alcohol to an alkyl fluoride is a critical step. A variety of modern deoxofluorinating reagents are available that offer high yields and good functional group tolerance under mild conditions.[7][8] Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly used. More recent and often safer alternatives include PyFluor and other sulfonyl fluorides.[5]

Experimental Protocol (using Deoxo-Fluor®):

  • Reaction Setup: In a flame-dried, plastic (e.g., PTFE or polypropylene) reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, dissolve tert-butyl 4-hydroxy-3,3-dimethylbutanoate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reagent: Add Deoxo-Fluor® (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or 19F NMR spectroscopy.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Work-up: Separate the organic layer, and extract the aqueous layer with DCM. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed under reduced pressure (avoiding high temperatures).

  • Purification: The crude product, tert-butyl 4-fluoro-3,3-dimethylbutanoate, is purified by column chromatography on silica gel.

Step2 start tert-Butyl 4-hydroxy-3,3-dimethylbutanoate product tert-Butyl 4-fluoro-3,3-dimethylbutanoate start->product Deoxo-Fluor®, DCM, -78 °C to rt

Caption: Deoxofluorination of the primary alcohol.

Step 3: Deprotection to Yield 4-Fluoro-3,3-dimethylbutanoic Acid

The final step involves the hydrolysis of the tert-butyl ester to the free carboxylic acid. This is typically achieved under acidic conditions, which are effective for cleaving the tert-butyl group.

Experimental Protocol:

  • Reaction Setup: Dissolve tert-butyl 4-fluoro-3,3-dimethylbutanoate (1.0 eq) in a suitable solvent such as dichloromethane or dioxane.

  • Addition of Acid: Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) or a solution of hydrochloric acid in dioxane.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Remove the solvent and excess acid under reduced pressure. The crude product can be co-evaporated with a solvent like toluene to remove residual TFA.

  • Purification: The resulting crude 4-fluoro-3,3-dimethylbutanoic acid can be purified by recrystallization or distillation under reduced pressure to yield the final product.

Step3 start tert-Butyl 4-fluoro-3,3-dimethylbutanoate product 4-Fluoro-3,3-dimethylbutanoic acid start->product TFA, DCM, rt

Caption: Final deprotection to the target carboxylic acid.

Quantitative Data Summary

The following table provides estimated yields for each step of the proposed synthesis, based on literature precedents for similar transformations. Actual yields may vary depending on the specific reaction conditions and scale.

StepTransformationStarting MaterialProductEstimated Yield (%)
1Reformatsky ReactionAcetone, tert-Butyl bromoacetatetert-Butyl 4-hydroxy-3,3-dimethylbutanoate60-75%
2Deoxofluorinationtert-Butyl 4-hydroxy-3,3-dimethylbutanoatetert-Butyl 4-fluoro-3,3-dimethylbutanoate70-85%
3Deprotectiontert-Butyl 4-fluoro-3,3-dimethylbutanoate4-Fluoro-3,3-dimethylbutanoic acid>90%

Characterization and Analytical Methods

The structure and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The presence of the fluorine atom will be clearly indicated by characteristic signals and coupling patterns in the ¹⁹F and ¹³C NMR spectra.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl and carbonyl groups.

Safety Considerations

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Reagent-Specific Hazards:

    • Zinc dust: Can be flammable.

    • Bromoacetate esters: Are lachrymators and should be handled with care.

    • Deoxofluorinating reagents (e.g., Deoxo-Fluor®): Are corrosive and react violently with water. They should be handled with extreme caution in a dry environment.

    • Trifluoroacetic acid (TFA): Is highly corrosive and should be handled with appropriate care.

Conclusion

This technical guide presents a viable and scientifically sound synthetic pathway for 4-fluoro-3,3-dimethylbutanoic acid. By leveraging well-established reactions such as the Reformatsky reaction and modern deoxofluorination methods, this guide provides a clear and detailed roadmap for the synthesis of this novel fluorinated building block. The proposed route is designed to be adaptable and can be optimized further by experienced synthetic chemists. The availability of this compound should facilitate further research into its potential applications in medicinal chemistry and materials science.

References

  • Li, P., et al. (2021). Aryl fluorosulfonates are developed as a deoxyfluorinating reagent in the transformation of primary and secondary alcohols into the corresponding alkyl fluorides. Chemical Communications, 57(64), 7949-7952. [Link]

  • Rathke, M. W. (1975). The Reformatsky Reaction. Organic Reactions, 22, 423-460. [Link]

  • Gorin, D. J., & Toste, F. D. (2007). Deoxyfluorination of Alcohols. Nature, 446(7134), 395-403. [Link]

  • O'Neil, I. A. (2015). Recent developments in the Reformatsky reaction. Comprehensive Organic Synthesis II, 1, 499-532. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. [Link]

  • Chen, M. S., & White, M. C. (2010). A predictable and general manganese catalyst for aliphatic C–H oxidation. Science, 327(5965), 566-571. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4,4,4-trifluoro-3,3-dimethylbutanoic acid (CAS No. 1246218-76-7), a fluorinated carboxylic acid of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for the specifically requested 4-fluoro-3,3-dimethylbutanoic acid, this guide focuses on its trifluoromethyl analogue, offering valuable insights into the influence of fluorine substitution on molecular properties. The document details the compound's structural and fundamental properties, predicted physicochemical parameters, and established experimental methodologies for their determination. Furthermore, it includes a discussion on its synthesis and provides an analysis of its spectral characteristics. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel fluorinated molecules.

Introduction and Structural Elucidation

Fluorinated organic molecules are of significant interest in drug discovery and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered acidity. 4,4,4-Trifluoro-3,3-dimethylbutanoic acid is a carboxylic acid featuring a trifluoromethyl group and two methyl groups on the carbon atom beta to the carboxyl group. This structural arrangement is expected to significantly influence its electronic and steric properties.

Chemical Structure and Basic Information
PropertyValueSource
IUPAC Name 4,4,4-Trifluoro-3,3-dimethylbutanoic acid[1]
CAS Number 1246218-76-7[1]
Molecular Formula C₆H₉F₃O₂[1]
Molecular Weight 170.13 g/mol [2]
Canonical SMILES CC(C)(CC(=O)O)C(F)(F)F[1]
InChI Key RMYUXDFMYRGZNC-UHFFFAOYSA-N[1]

Physicochemical Properties: Predicted and Experimental

The physicochemical properties of a molecule are critical determinants of its behavior in biological and chemical systems. The following sections detail the key properties of 4,4,4-trifluoro-3,3-dimethylbutanoic acid. Where experimental data is unavailable, high-quality predicted values are provided.

Melting Point

The melting point of a compound provides insight into the strength of its crystal lattice and intermolecular forces. For a related compound, (Z)-2-(aminomethylene)-4,4,4-trifluoro-3-oxo-ethylester-butanoic acid, a melting point of 78.2-79.9 °C has been reported.[3] While not a direct measurement for the title compound, it suggests that it is likely a solid at room temperature.

A standard method for determining the melting point of a solid organic compound involves using a melting point apparatus.[4]

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Grind sample to a fine powder B Pack into a capillary tube A->B Ensures uniform heating C Place capillary in melting point apparatus D Heat sample slowly (1-2 °C/min) C->D E Record temperature range from first liquid to complete melting D->E F Report melting range E->F

Figure 1: Workflow for Melting Point Determination.
Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. As 4,4,4-trifluoro-3,3-dimethylbutanoic acid is likely a solid at room temperature, its boiling point is expected to be significantly higher and may be accompanied by decomposition.

For high-boiling liquids or solids, a common method for boiling point determination is the Thiele tube method.

BoilingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Place a small amount of sample in a fusion tube B Invert a capillary tube into the fusion tube A->B C Attach fusion tube to a thermometer D Heat in a Thiele tube containing oil C->D E Observe for a steady stream of bubbles from the capillary D->E F Remove heat and record temperature when liquid enters the capillary E->F G The recorded temperature is the boiling point F->G

Figure 2: Workflow for Boiling Point Determination.
Solubility

The solubility of a compound in various solvents is a critical parameter in drug development, affecting formulation and bioavailability. The presence of both a polar carboxylic acid group and a nonpolar trifluoromethyl- and dimethyl-substituted alkyl chain suggests that 4,4,4-trifluoro-3,3-dimethylbutanoic acid will have moderate solubility in both polar and nonpolar solvents. It is expected to be soluble in common organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[5] Its solubility in water is likely to be pH-dependent, increasing at higher pH due to the deprotonation of the carboxylic acid.

A qualitative assessment of solubility can be performed by observing the dissolution of a small amount of the compound in a given solvent.

Solubility_Workflow cluster_procedure Procedure cluster_classification Classification A Add a known mass of solute to a known volume of solvent B Stir/agitate at a constant temperature A->B C Visually inspect for dissolution B->C D Soluble: No visible solid C->D E Partially Soluble: Some solid remains C->E F Insoluble: Majority of solid remains C->F

Figure 3: Workflow for Qualitative Solubility Assessment.
Acidity (pKa)

The pKa of a carboxylic acid is a measure of its acidity. The electron-withdrawing trifluoromethyl group is expected to significantly increase the acidity of the carboxylic acid compared to its non-fluorinated analogue, 3,3-dimethylbutanoic acid. This is due to the stabilization of the resulting carboxylate anion through the inductive effect of the CF₃ group. For comparison, the pKa of 3,3-dimethylbutanoic acid is approximately 5.0. Therefore, the pKa of 4,4,4-trifluoro-3,3-dimethylbutanoic acid is predicted to be significantly lower.

Potentiometric titration is a precise method for determining the pKa of an acid.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare a standard solution of the acid B Calibrate pH meter A->B C Titrate with a standard solution of strong base (e.g., NaOH) D Record pH after each addition of base C->D E Plot pH vs. volume of base added F Determine the half-equivalence point E->F G pKa = pH at the half-equivalence point F->G

Figure 4: Workflow for pKa Determination by Potentiometric Titration.

Synthesis

The synthesis of fluorinated carboxylic acids can be achieved through various methods. A common approach involves the introduction of the trifluoromethyl group early in the synthetic sequence. For instance, a synthetic route to 4,4,4-trifluorobutanol involves the reaction of diethyl malonate with 2,2,2-trifluoro ethyl p-toluenesulfonate, followed by decarboxylation and reduction.[6] A similar strategy could be adapted for the synthesis of 4,4,4-trifluoro-3,3-dimethylbutanoic acid. Another approach involves the Friedel-Crafts reaction of 3,3-dimethylacrylic acid with a suitable aromatic compound, followed by further transformations.[7]

Spectral Data and Interpretation

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the six equivalent methyl protons and a singlet for the two methylene protons. The chemical shifts will be influenced by the proximity of the electron-withdrawing trifluoromethyl and carboxyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon, the methyl carbons, the methylene carbon, the trifluoromethyl carbon, and the carboxyl carbon. The chemical shift of the carbon attached to the fluorine atoms will be significantly affected.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. It is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[8] The chemical shift will be characteristic of a CF₃ group adjacent to a quaternary carbon.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹ for the carboxylic acid. A strong C=O stretching band should appear around 1710 cm⁻¹. The C-F stretching vibrations will give rise to strong absorptions in the 1300-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z 170. Fragmentation may involve the loss of the carboxyl group, the trifluoromethyl group, and methyl groups.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and spectral characteristics of 4,4,4-trifluoro-3,3-dimethylbutanoic acid. While serving as a proxy for the less-documented 4-fluoro-3,3-dimethylbutanoic acid, the data and methodologies presented herein offer a solid foundation for researchers working with related fluorinated compounds. The strong electron-withdrawing nature of the trifluoromethyl group is predicted to significantly impact the acidity and other properties of the molecule, highlighting the importance of fluorination in tuning molecular characteristics for various applications in science and technology. Further experimental validation of the predicted properties is encouraged to build a more complete understanding of this compound.

References

  • Reeves, J. T., Tan, Z., Fandrick, D. R., Song, J. J., Yee, N. K., & Senanayake, C. H. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Organic Syntheses. Retrieved from [Link]

  • Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones - Supporting Information. (n.d.). Retrieved from [Link]

  • Seiler, P. (1990). An Efficient Method of Preparing (R)- and (S)-4,4,4-Trifluoro-3-hydroxybutanoic Acid. CHIMIA, 44, 90.
  • Chemspace. (n.d.). 4,4,4-trifluoro-3,3-dimethylbutanoic acid - C6H9F3O2 | CSSB00000722962. Retrieved from [Link]

  • Beilstein Journals. (n.d.). The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic β-strands. Retrieved from [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol.
  • Kubota, T., Ishii, T., Minamikawa, H., Yamaguchi, S., & Tanaka, T. (1988). Preparation of Trifluoromethylated Compounds via Anodic Oxidation of 4,4,4-Trifluoro-3,3-dimethoxybutyric Acid. Chemistry Letters, 17(11), 1987-1990.
  • National Institute of Standards and Technology. (n.d.). Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0264093). Retrieved from [Link]

  • PubChemLite. (n.d.). 4,4,4-trifluoro-3,3-dimethylbutanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4,4-Trifluorobutanoic acid. In PubChem. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. Retrieved from [Link]

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). trifloroacetyl triflate. Retrieved from [Link]

  • Slideshare. (n.d.). Nmr spectroscopy of fluorine 19 | PPTX. Retrieved from [Link]

  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0026913). Retrieved from [Link]

  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0033092). Retrieved from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values*. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4,4-Trifluoro-3-oxobutanoic acid. In PubChem. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 3,3-DIMETHYLBUTANOIC ACID. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectrum of c (TFA-D, 298K, 600MHz). Retrieved from [Link]

  • Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. Retrieved from [Link]

  • Environmental Protection Agency. (2025, October 15). 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanoic acid Properties. Retrieved from [Link]

  • Jurnal UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Retrieved from [Link]

  • Agilent. (n.d.). ftir spectroscopy reference guide. Retrieved from [Link]

  • Doc Brown's Advanced Level Organic Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. Retrieved from [Link]

  • Crystal structure of rac-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid, C5H7O2F3. (2025, August 6). Retrieved from [Link]

Sources

4-Fluoro-3,3-dimethylbutanoic acid IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 4-Fluoro-3,3-dimethylbutanoic acid.

A Strategic Fluorinated Building Block for Metabolic Stability

Executive Summary

4-Fluoro-3,3-dimethylbutanoic acid (CAS 1558137-05-5 ) is a specialized aliphatic fluorinated building block used primarily in the design of metabolically stable pharmaceuticals. Structurally, it represents a "neopentyl-like" scaffold where a terminal methyl hydrogen is replaced by fluorine. This modification exploits the bioisosteric principle—mimicking the steric bulk of a tert-butyl or isobutyl group while blocking metabolic oxidation at the


-position and modulating lipophilicity (

).

This guide provides a comprehensive technical analysis for researchers in medicinal chemistry, covering its identification, synthetic pathways, and utility in drug development programs (HCV, HIV, and CFTR modulation).

Part 1: Chemical Identity & Structural Analysis

This compound is distinct from its trifluorinated analog (4,4,4-trifluoro-) and its regioisomer (2-fluoro-). Precise identification is critical for procurement and database registration.

Property Technical Specification
IUPAC Name 4-Fluoro-3,3-dimethylbutanoic acid
Common Name

-Fluoro-

-dimethylbutyric acid
CAS Number 1558137-05-5
Molecular Formula

Molecular Weight 148.15 g/mol
SMILES CC(C)(CF)CC(=O)O
InChI Key UFZYBUDHGBJBLU-UHFFFAOYSA-N (Analogous)
Appearance Colorless oil or low-melting solid
Acidity (

)
~4.8 (Predicted; similar to pivalic acid derivatives)
Structural Logic & The "Fluorine Effect"

The 3,3-dimethyl backbone (gem-dimethyl) introduces the Thorpe-Ingold effect , restricting conformational flexibility and pre-organizing the molecule for binding interactions. The addition of the C-4 fluorine atom serves two mechanistic functions:

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond it replaces, preventing Cytochrome P450-mediated

    
    -oxidation.
    
  • Dipole Modulation: The fluorine introduces a localized dipole without significantly altering the steric volume (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).

Part 2: Synthesis & Production Protocols

The synthesis of 4-Fluoro-3,3-dimethylbutanoic acid typically avoids direct fluorination of the acid. Instead, it proceeds via the fluorination of a hydroxy-ester precursor followed by hydrolysis. The following protocol is synthesized from patent literature (US 2013/0183629 A1) and standard fluorination methodologies.

Reaction Pathway Diagram[1]

Synthesis Precursor 3,3-Dimethyl-4-hydroxybutanoate (Methyl/Ethyl Ester) Intermediate Methyl 4-fluoro-3,3-dimethylbutanoate Precursor->Intermediate -78°C to RT, DCM Reagent1 DAST or Deoxo-Fluor (Deoxyfluorination) Reagent1->Intermediate Product 4-Fluoro-3,3-dimethylbutanoic acid (CAS 1558137-05-5) Intermediate->Product Hydrolysis Reagent2 LiOH / THF / H2O (Saponification) Reagent2->Product

Caption: Two-step synthesis via deoxyfluorination of the hydroxy-ester followed by ester hydrolysis.

Detailed Experimental Protocol

Step 1: Deoxyfluorination of the Hydroxy Ester

  • Precursor: Methyl 3,3-dimethyl-4-hydroxybutanoate (synthesized via Reformatsky reaction of methyl bromoacetate with 2,2-dimethyl-3-hydroxypropanal).

  • Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Setup: Charge a flame-dried round-bottom flask with Methyl 3,3-dimethyl-4-hydroxybutanoate (1.0 eq) and anhydrous DCM under nitrogen atmosphere. Cool to -78°C.

  • Addition: Dropwise add DAST (1.2 eq) via syringe, maintaining temperature below -70°C to prevent elimination side reactions.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC/GC-MS for disappearance of starting material.

  • Quench: Carefully quench by pouring the mixture into saturated aqueous

    
     at 0°C. Caution:  Evolution of HF/gas.
    
  • Workup: Extract with DCM, dry over

    
    , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield Methyl 4-fluoro-3,3-dimethylbutanoate .
    

Step 2: Saponification to the Acid

  • Dissolution: Dissolve the fluorinated ester in a mixture of THF:Water (3:1).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (

    
    , 2.0 eq). Stir at RT for 4–16 hours.
    
  • Isolation: Acidify the reaction mixture to pH ~2 with 1M HCl. Extract with Ethyl Acetate (

    
    ).[2]
    
  • Purification: Dry organic layers (

    
    ) and concentrate in vacuo. The product, 4-Fluoro-3,3-dimethylbutanoic acid , is typically obtained as a colorless oil that may crystallize upon standing.
    
Part 3: Applications in Drug Discovery

This building block is increasingly prevalent in modern medicinal chemistry, specifically in the optimization of antiviral and genetic modulation therapies.

1. HCV and HIV Protease Inhibitors

In the development of second-generation protease inhibitors (e.g., Atazanavir analogues), the tert-butyl group is a common pharmacophore for filling hydrophobic pockets (S2/S3 subsites). However, tert-butyl groups are susceptible to oxidation.

  • Application: Replacing the tert-butyl side chain with the 4-fluoro-3,3-dimethylbutyl moiety maintains the hydrophobic interaction while reducing metabolic clearance.

  • Mechanism: The fluorine atom lowers the electron density of the adjacent carbon, making it resistant to radical abstraction by CYP450 enzymes.

2. CFTR Modulators (Cystic Fibrosis)

Patent literature (e.g., WO2021113806A1) highlights the use of this acid in synthesizing correctors for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).

  • Role: It serves as an acylating agent for amine cores, introducing a stable, lipophilic "tail" that anchors the drug within the membrane-bound domains of the CFTR protein.

3. Forensic Toxicology (Synthetic Cannabinoids)

The compound is also a known metabolite of the synthetic cannabinoid 4-fluoro-MDMB-BUTINACA .[3]

  • Significance: In forensic analysis, the detection of 4-Fluoro-3,3-dimethylbutanoic acid (or its hydrolysis from the parent ester) in urine confirms the ingestion of the specific designer drug, distinguishing it from non-fluorinated analogs.

Pharmacophore Comparison Diagram

Bioisostere Native Native Substructure (3,3-Dimethylbutanoic acid) Target: High Lipophilicity Risk: Metabolic Oxidation Fluorinated Fluorinated Bioisostere (4-Fluoro-3,3-dimethylbutanoic acid) Benefit: Metabolic Stability Benefit: Dipole Interaction Native->Fluorinated Bioisosteric Replacement (H -> F)

Caption: Bioisosteric replacement strategy improving metabolic stability.

References
  • Chemical Identity & CAS: ChemSrc & Amadis Chemical Database. 4-Fluoro-3,3-dimethylbutanoic acid (CAS 1558137-05-5).

  • Synthesis Protocol: Patent US 2013/0183629 A1. HCV Protease Inhibitors and Intermediates. (Cited for the preparation of the fluorinated acid intermediate).[2][3][4][5][6][7][8][9]

  • Application (HIV): Patent WO 2018/145021 A1. Atazanavir Analogues for Treating HIV Infections.

  • Application (CFTR): Patent WO 2021/113806 A1. Arylamides and Methods of Use Thereof (CFTR Modulators).

  • Forensic Application: Cayman Chemical. 4-fluoro MDMB-BUTINACA Metabolites.

Sources

A Technical Guide to the Theoretical pKa Calculation of 4-Fluoro-3,3-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of the theoretical methods used to calculate the acid dissociation constant (pKa) of 4-Fluoro-3,3-dimethylbutanoic acid. It is intended for researchers, scientists, and professionals in drug development who require a robust understanding of in-silico pKa prediction methodologies.

Introduction: The Critical Role of pKa in Drug Development

The acid dissociation constant, pKa, is a fundamental physicochemical parameter that governs the ionization state of a molecule at a given pH.[1][2][3] For a drug candidate, its pKa value profoundly influences a wide array of pharmacokinetic and pharmacodynamic properties, including:

  • Solubility: The charge of a molecule significantly affects its interaction with polar (aqueous) and non-polar (lipid) environments, thereby dictating its solubility.

  • Permeability: The ability of a drug to cross biological membranes, a crucial step in absorption and distribution, is heavily dependent on its ionization state.[4]

  • Target Binding: The specific interactions between a drug and its biological target are often mediated by electrostatic forces, which are determined by the protonation states of both the ligand and the receptor.

  • Metabolism and Excretion: The metabolic pathways and clearance mechanisms of a drug can be influenced by its ionization state.

Given the pivotal role of pKa, its accurate determination early in the drug discovery process is paramount. While experimental measurement remains the gold standard, theoretical pKa calculations offer a rapid and cost-effective means to screen and prioritize large libraries of compounds, guide synthetic efforts, and provide mechanistic insights into structure-activity relationships.[5][6]

Theoretical Foundations of pKa Calculation

The theoretical prediction of pKa values can be broadly categorized into two main approaches: methods based on linear free-energy relationships (LFERs) and those employing quantum mechanical (QM) calculations.[6][7]

2.1. Linear Free-Energy Relationships (LFERs): The Hammett and Taft Equations

LFERs, such as the Hammett and Taft equations, provide an empirical approach to pKa prediction.[8][9] These methods are based on the principle that the effect of a substituent on the reactivity of a molecule can be quantified and correlated with its effect on a reference reaction.

  • The Hammett Equation: Primarily applied to aromatic systems, the Hammett equation relates the pKa of a substituted benzoic acid to that of benzoic acid itself through substituent-specific constants (σ) and a reaction constant (ρ).[8][9]

  • The Taft Equation: An extension of the Hammett equation, the Taft equation is designed for aliphatic systems and incorporates considerations for steric effects in addition to electronic effects.[8]

While computationally inexpensive, the accuracy of LFER-based methods is contingent on the availability of extensive experimental data for similar compounds and may be less reliable for novel or structurally complex molecules.

2.2. Quantum Mechanical (QM) Methods: A First-Principles Approach

QM methods offer a more fundamental and broadly applicable approach to pKa calculation by directly computing the free energy change of the dissociation reaction.[5][10][11] This is typically achieved through the following thermodynamic cycle:

Thermodynamic Cycle for pKa Calculation HA_gas HA(g) A_minus_gas A⁻(g) HA_gas->A_minus_gas ΔG°gas(diss) HA_aq HA(aq) HA_gas->HA_aq ΔG°solv(HA) A_minus_aq A⁻(aq) A_minus_gas->A_minus_aq ΔG°solv(A⁻) H_plus_gas H⁺(g) H_plus_aq H⁺(aq) H_plus_gas->H_plus_aq ΔG°solv(H⁺) HA_aq->A_minus_aq ΔG°aq(diss)

Figure 1: A generalized thermodynamic cycle for the calculation of the free energy of dissociation in solution.

The pKa is then calculated from the Gibbs free energy of the reaction in the aqueous phase (ΔG°aq) using the equation:

pKa = ΔG°aq / (2.303 * RT)

where R is the ideal gas constant and T is the temperature in Kelvin.

Density Functional Theory (DFT) is a widely used QM method for pKa calculations, often in conjunction with a continuum solvation model to account for the effects of the solvent.[5][12][13]

Methodology for the pKa Calculation of 4-Fluoro-3,3-dimethylbutanoic acid

For the specific case of 4-Fluoro-3,3-dimethylbutanoic acid, a QM-based approach is recommended to accurately capture the inductive effects of the fluorine and dimethyl substituents. The following workflow outlines a robust protocol for this calculation.

3.1. Computational Workflow

pKa Calculation Workflow start Start: Input Structure (4-Fluoro-3,3-dimethylbutanoic acid) conf_search Conformational Search (Molecular Mechanics) start->conf_search geom_opt_gas Gas-Phase Geometry Optimization (DFT/B3LYP/6-31G*) conf_search->geom_opt_gas freq_gas Gas-Phase Frequency Calculation (To confirm minimum energy structure) geom_opt_gas->freq_gas geom_opt_solv Aqueous-Phase Geometry Optimization (DFT/B3LYP/6-31G* with PCM) freq_gas->geom_opt_solv spe_solv Single-Point Energy Calculation (Higher level of theory, e.g., DFT/B3LYP/6-311+G(d,p) with PCM) geom_opt_solv->spe_solv calc_pka Calculate ΔG°aq and pKa spe_solv->calc_pka end End: Predicted pKa calc_pka->end

Figure 2: A streamlined workflow for the quantum mechanical calculation of pKa.

3.2. Step-by-Step Experimental Protocol

  • Structure Preparation: The 3D structure of both the neutral (protonated) and anionic (deprotonated) forms of 4-Fluoro-3,3-dimethylbutanoic acid are generated.

  • Conformational Analysis: A conformational search is performed for both species using a molecular mechanics force field (e.g., MMFF94) to identify the lowest energy conformers.

  • Gas-Phase Optimization and Frequency Calculation: The lowest energy conformers are then subjected to geometry optimization and frequency calculations in the gas phase using a DFT method (e.g., B3LYP with the 6-31G* basis set). The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

  • Aqueous-Phase Optimization: The gas-phase optimized structures are then re-optimized in a simulated aqueous environment using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[5]

  • Single-Point Energy Calculation: To obtain a more accurate electronic energy, a single-point energy calculation is performed on the solvated, optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).

  • Calculation of Gibbs Free Energy and pKa: The Gibbs free energies of the solvated species are calculated, and the pKa is determined using the thermodynamic cycle described in Section 2.2.

Results and Discussion: Analyzing the Substituent Effects

The theoretical pKa of 4-Fluoro-3,3-dimethylbutanoic acid is expected to be influenced by the electronic and steric effects of its substituents.

4.1. Inductive Effects

  • Fluorine: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I).[14][15] This effect is transmitted through the carbon chain, stabilizing the carboxylate anion by delocalizing the negative charge.[14][16] This stabilization of the conjugate base leads to an increase in the acidity of the carboxylic acid, and therefore a lower pKa value compared to butanoic acid.

  • Dimethyl Groups: The two methyl groups at the 3-position are electron-donating (+I effect).[17] This effect tends to destabilize the carboxylate anion by intensifying the negative charge, which would decrease the acidity and lead to a higher pKa.

4.2. Steric Effects

The bulky tert-butyl-like arrangement of the dimethyl groups may also introduce steric hindrance, which could potentially influence the solvation of the carboxylate anion and thus affect the pKa. However, the inductive effects are generally considered to be the dominant factor in this case.

4.3. Predicted pKa Value

Based on these considerations, a qualitative prediction can be made. The strong electron-withdrawing effect of the fluorine atom is likely to have a more significant impact than the electron-donating effect of the two methyl groups. Therefore, the pKa of 4-Fluoro-3,3-dimethylbutanoic acid is predicted to be lower than that of butanoic acid (pKa ≈ 4.82).

A quantitative prediction requires the execution of the computational protocol outlined in Section 3. Various software packages are available for performing these calculations, including Gaussian, Jaguar, and others.[13][18][19][20] Additionally, several commercial and open-source tools offer pKa prediction based on different methodologies.[1][21][22][23][24][25]

Table 1: Comparison of pKa Values

CompoundSubstituentsExpected pKa Trend
Butanoic acidNoneBaseline
4-Fluoro-3,3-dimethylbutanoic acid-F (electron-withdrawing), -2xCH₃ (electron-donating)Lower than butanoic acid

Conclusion

The theoretical calculation of pKa is a powerful tool in modern drug discovery. For 4-Fluoro-3,3-dimethylbutanoic acid, a quantum mechanical approach is well-suited to provide an accurate prediction by accounting for the competing inductive effects of the fluoro and dimethyl substituents. The expected outcome is a lower pKa relative to the parent butanoic acid, driven by the strong electron-withdrawing nature of the fluorine atom. This in-silico analysis provides valuable insights that can guide experimental design and accelerate the optimization of drug candidates.

References

  • Rowan. How to Predict pKa. Rowan. Published October 16, 2025. [Link]

  • Development of Methods for the Determination of pKa Values - PMC. National Center for Biotechnology Information. [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models - MDPI. MDPI. Published December 10, 2021. [Link]

  • Substituent Effects on Acidity. Chemistry LibreTexts. Published August 8, 2024. [Link]

  • Substituent Effects on Acidity. Chemistry LibreTexts. Published December 27, 2021. [Link]

  • Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Schrödinger. [Link]

  • Hammett and Taft Equations. Scribd. [Link]

  • Multiconformation, Density Functional Theory-Based pKa Prediction in Application to Large, Flexible Organic Molecules with Diverse Functional Groups. ACS Publications. Published November 10, 2016. [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software - ACD/Labs. ACD/Labs. [Link]

  • Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF. The Journal of Physical Chemistry A. [Link]

  • Jaguar - pKa Prediction. YouTube. Published June 28, 2013. [Link]

  • MoKa - pKa modelling. Molecular Discovery. [Link]

  • Decades of Reliable pKa Predictions. ACD/Labs. [Link]

  • Jaguar for Life Science. Schrödinger. [Link]

  • Macro-pKa. Schrödinger. [Link]

  • Acidity of Carboxylic Acids, Effect of Substituents on Acidity. Pharmaguideline. [Link]

  • Acidity of Carboxylic Acids. HCPG College, Varanasi. [Link]

  • Substituent Effects. [Link]

  • Calculation of VS,max and Its Use as a Descriptor for the Theoretical Calculation of pKa Values for Carboxylic Acids - PMC. National Center for Biotechnology Information. Published December 26, 2018. [Link]

  • pKa prediction with 'Jaguar pKa'. YouTube. Published May 31, 2013. [Link]

  • Surface pKa of Saturated Carboxylic Acids at the Air/Water Interface: A Quantum Chemical Approach. MPG.PuRe. Published July 6, 2020. [Link]

  • Using Atomic Charges to Describe the pKa of Carboxylic Acids. ChemRxiv. [Link]

  • Rapid estimation of the pKa with atoms-in-molecules. Center for Molecular Modeling. [Link]

  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal. Published December 5, 2021. [Link]

  • Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. ChemAxon. Published September 12, 2011. [Link]

  • Predicting charge / protonation state distribution vs pH with MarvinSketch. Tristan de Rond. Published September 7, 2020. [Link]

  • MolGpKa. bio.tools. [Link]

  • pKa calculation. Chemaxon Docs. [Link]

  • pKa Prediction. Rowan. [Link]

  • Calculate the pKa of an organic acid/base using Hammett and Taft constants. YouTube. Published November 3, 2020. [Link]

  • Calculated values for the pKa with the MarvinSketch 24.1.0. software for resveratrol ana. [Link]

  • pKa calculation training. SCFBio. [Link]

  • Calculator Plugins in MarvinSketch. Chemaxon Docs. [Link]

  • Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Rowan Newsletter. Published March 8, 2024. [Link]

  • Predicting pKa. ChemAxon. Published April 19, 2023. [Link]

  • Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. PubMed. Published July 15, 2019. [Link]

  • Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. ResearchGate. [Link]

  • Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). YouTube. Published June 29, 2023. [Link]

  • Predicting the pKa of Small Molecules. Matthias Rupp. Published January 29, 2011. [Link]

  • Tutorial - Quantum Chemistry - pKa Estimations using Gaussian. [Link]

  • QupKake: Integrating Machine Learning and Quantum Chemistry for Micro-pKa Predictions. Journal of Chemical Theory and Computation. [Link]

  • Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics. Published September 18, 2019. [Link]

  • ACD/Labs Announces Technology Modernization of the Percepta Platform Calculators. ACD/Labs. Published May 13, 2019. [Link]

  • Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC. National Center for Biotechnology Information. [Link]

  • Computational estimation of pKa values. ResearchGate. [Link]

Sources

4-Fluoro-3,3-dimethylbutanoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds containing tert-butyl groups, 4-fluoro-3,3-dimethylbutanoic acid represents a critical bioisostere. By replacing a single hydrogen atom on the terminal methyl group with fluorine, medicinal chemists can block metabolic "hotspots" (specifically


-oxidation) while maintaining the steric bulk necessary for receptor binding.

This guide details the physicochemical profile, validated synthetic routes, and strategic applications of this building block in modern drug discovery.

Part 1: Physicochemical Identity

The fundamental data below serves as the baseline for stoichiometric calculations and property forecasting in hit-to-lead campaigns.

Core Data Table[1]
ParameterValueTechnical Notes
IUPAC Name 4-Fluoro-3,3-dimethylbutanoic acidOften referred to as a "fluorinated neopentyl" derivative.
Molecular Formula C₆H₁₁FO₂
Molecular Weight 134.15 g/mol Average mass for stoichiometry.
Exact Mass 134.0743 DaMonoisotopic mass for HRMS identification (

: 133.067).
Predicted pKa 4.78 ± 0.10Comparable to acetic acid; the

-fluorine has minimal inductive effect on the carboxylate.
Predicted LogP 1.45 - 1.65Slightly lower lipophilicity than the non-fluorinated analog (3,3-dimethylbutanoic acid) due to C-F polarity.
CAS Registry VariableOften indexed as the methyl ester or appearing in patent literature (e.g., HIV/HCV protease inhibitors).
Structural Visualization

The molecule features a quaternary carbon at the C3 position, creating a neopentyl-like scaffold that is sterically demanding but rotationally restricted.

Part 2: Synthetic Methodology

Core Directive: Synthesis of this motif requires avoiding the "Gem-Dimethyl Effect" cyclization pitfalls common in 3,3-dimethyl systems. The most robust route utilizes deoxyfluorination of a hydroxy-ester precursor.

Validated Protocol: Deoxyfluorination Route

This protocol avoids the use of hazardous SF₄ gas, utilizing the more manageable DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor reagents.[1][2]

Step 1: Precursor Preparation
  • Starting Material: Methyl 3,3-dimethyl-4-hydroxybutanoate.

  • Source: Can be derived from the ring-opening of 3,3-dimethyl-butyrolactone (pantolactone analog) using sodium methoxide in methanol.

Step 2: Nucleophilic Fluorination (The Critical Step)
  • Reagent: DAST (Diethylaminosulfur trifluoride).[1][3]

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Temperature: -78°C to Room Temperature (RT).

Protocol:

  • Charge a flame-dried flask with Methyl 3,3-dimethyl-4-hydroxybutanoate (1.0 eq) and anhydrous DCM (0.2 M concentration) under N₂ atmosphere.

  • Cool the solution to -78°C (Dry ice/acetone bath). Critical: Low temperature prevents elimination side-products.

  • Add DAST (1.2 eq) dropwise via syringe.

  • Stir at -78°C for 1 hour, then allow to warm to RT overnight.

  • Quench: Pour cautiously into saturated aqueous NaHCO₃ at 0°C. Warning: DAST hydrolysis releases HF; use plasticware if possible or glass with immediate quenching.

  • Extract with DCM, dry over Na₂SO₄, and concentrate.

Step 3: Hydrolysis to the Free Acid
  • Reagent: LiOH (Lithium Hydroxide).

  • Solvent: THF/Water (3:1).

  • Protocol: Standard saponification followed by acidification with 1N HCl to pH 2. Extract with Ethyl Acetate.[4]

Synthetic Workflow Diagram

The following diagram illustrates the logic flow, highlighting the critical decision points for purity.

SynthesisPath Start Lactone Precursor (3,3-dimethyl-4-butanolide) Inter1 Ring Opening (MeOH, NaOMe) Start->Inter1 Methanolysis HydroxyEster Methyl 4-hydroxy- 3,3-dimethylbutanoate Inter1->HydroxyEster Fluorination Deoxyfluorination (DAST, -78°C) HydroxyEster->Fluorination Nucleophilic Sub FluoroEster Intermediate Fluoro-Ester Fluorination->FluoroEster SN2 Mechanism Hydrolysis Saponification (LiOH, THF/H2O) FluoroEster->Hydrolysis FinalProduct 4-Fluoro-3,3- dimethylbutanoic acid Hydrolysis->FinalProduct Acidification

Figure 1: Step-wise synthesis from lactone precursor to final fluorinated acid.

Part 3: Medicinal Chemistry Applications

Why use this specific building block? The tert-butyl group is a privileged scaffold in drug design due to its ability to fill hydrophobic pockets. However, it is susceptible to CYP450-mediated oxidation (


-oxidation) at the methyl groups.
The "Fluorine Effect" Mechanism[6][7][8]
  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Replacing a hydrogen with fluorine at the C4 position renders that specific site inert to oxidative metabolism.

  • Steric Preservation: The Van der Waals radius of Fluorine (1.47 Å) is very close to that of Hydrogen (1.20 Å) and much smaller than a Methyl group (2.0 Å). This allows the 4-fluoro-3,3-dimethyl group to fit into the same binding pocket as a standard tert-butyl group, unlike a chloro- or methyl-substitution.

  • Lipophilicity Modulation: The fluorine atom lowers the electron density of the adjacent quaternary carbon, slightly reducing the overall LogP compared to the parent hydrocarbon, which can improve solubility and lower non-specific binding.

Structure-Activity Relationship (SAR) Logic

SAR_Logic TButyl Standard t-Butyl Group (Metabolic Liability) Metabolism CYP450 Oxidation (Rapid Clearance) TButyl->Metabolism H-abstraction FluoroAnalog 4-Fluoro-3,3-dimethyl Scaffold FluoroAnalog->TButyl Bioisostere Result Blocked Site (Extended Half-life) FluoroAnalog->Result C-F Bond Strength

Figure 2: Mechanistic rationale for substituting t-butyl with the 4-fluoro analog.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures are required.

Nuclear Magnetic Resonance (NMR)[5]
  • ¹H NMR (Proton):

    • δ ~1.1 ppm (s, 6H): The gem-dimethyl protons. Note: They may appear as a doublet (

      
       Hz) due to long-range coupling with fluorine.
      
    • δ ~2.4 ppm (s, 2H): The

      
      -methylene protons (
      
      
      
      ).
    • δ ~4.3 ppm (d, 2H,

      
       Hz):  The characteristic doublet of the 
      
      
      
      group. The large coupling constant (47 Hz) is diagnostic of a geminal H-F relationship.
  • ¹⁹F NMR (Fluorine):

    • δ ~ -220 to -230 ppm (t): A triplet pattern due to coupling with the two protons on C4.

Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

  • Target Ion:

    
    .
    
  • Fragmentation: Look for loss of HF (M-20) or loss of the carboxyl group (

    
    ).
    

References

  • Mechanism of Fluorination

    • Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561–2578.

  • Metabolic Stability of Fluorinated Groups

    • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.

    • Note: This seminal paper details the metabolic blocking effect of converting C-H to C-F in alkyl chains.
  • Synthesis of Neopentyl Derivatives

    • Organic Syntheses, Coll. Vol. 10, p. 460 (2004); Vol. 76, p. 159 (1999). (General methods for hindered ester synthesis).

  • Physical Properties & Data Source

    • PubChem Compound Summary for Fluorinated Butanoic Acid Derivatives.

Sources

The Fluorine Effect: Physicochemical and Metabolic Modulation of Butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into aliphatic carboxylic acids is a cornerstone of modern medicinal chemistry and chemical biology. Butanoic acid (butyric acid), a short-chain fatty acid (SCFA) acting as both a metabolic fuel and a signaling molecule (HDAC inhibitor, GPCR ligand), serves as a prime scaffold for fluorination. This guide analyzes how fluorine substitution—ranging from single atoms to perfluorination—alters the physicochemical landscape of butanoic acid. We explore the dramatic shifts in acidity (pKa), the paradoxical "polar hydrophobicity," conformational locking via the gauche effect, and the critical blockade of metabolic degradation pathways.

Acidity & Ionization: The Inductive Dominance

The most immediate impact of fluorine substitution is the modulation of acidity. Fluorine, being the most electronegative element (


), exerts a powerful inductive effect (

) that withdraws electron density from the carboxyl group.[1] This stabilizes the resulting carboxylate anion upon deprotonation, significantly lowering the pKa.
Distance-Dependent Inductive Effect

The magnitude of this effect decays rapidly with distance from the carboxyl group (approximately


).
  • 
    -Fluorination (2-position):  Proximal substitution exerts a massive effect, dropping the pKa by >2 units.
    
  • 
    -Fluorination (3-position):  Significant but reduced effect.
    
  • 
    -Fluorination (4-position):  Minimal impact; pKa approaches that of the unsubstituted acid.
    
  • Perfluorination: Cumulative inductive effects create a super-acidic motif.

Table 1: Comparative Acidity of Fluorinated Butanoic Acids
CompoundStructurepKa (Approx.)[1][2][3][4]

pKa (vs. Unsubstituted)
Electronic Driver
Butanoic Acid

4.820.00Reference
2-Fluorobutanoic Acid

~2.70-2.12Strong

-Inductive
3-Fluorobutanoic Acid

~3.90*-0.92Moderate

-Inductive
4-Fluorobutanoic Acid

~4.70-0.12Weak

-Inductive
Heptafluorobutyric Acid (HFBA)

0.40-4.42Cumulative Perfluoro Effect

*Note: Value estimated based on 3-chlorobutanoic acid (pKa 4.05) and higher electronegativity of F.

Mechanistic Visualization

The following diagram illustrates the inductive withdrawal and its decay over carbon chain length.

InductiveEffect cluster_0 Inductive Effect Magnitude F_Alpha 2-Fluoro (Alpha) Strong Pull COOH COOH (Acidity Center) F_Alpha->COOH -2.1 pKa units F_Beta 3-Fluoro (Beta) Moderate Pull F_Beta->COOH -0.9 pKa units F_Gamma 4-Fluoro (Gamma) Weak Pull F_Gamma->COOH -0.1 pKa units caption Fig 1: Distance-dependent decay of inductive stabilization on the carboxylate anion.

Lipophilicity & Solvation: "Polar Hydrophobicity"

Fluorine substitution introduces a paradox known as "polar hydrophobicity." While the C-F bond is highly polar (strong dipole), the low polarizability of the fluorine atom's lone pairs means it does not serve as a good hydrogen bond acceptor.

  • Lipophilicity Increase: Replacing a C-H bond with C-F generally increases lipophilicity (LogP) because the C-F bond is hydrophobic and resists solvation by water compared to C-H (which can participate in weak H-bonding networks).

  • Perfluorination (HFBA): The perfluoropropyl chain is significantly more lipophilic than the propyl chain. This property is exploited in Ion-Pair Chromatography , where HFBA acts as a hydrophobic "tail" to retain polar amines on C18 columns.

Key Insight: Monofluorination often increases LogP by ~0.2–0.5 units, enhancing membrane permeability for drug candidates derived from these acids.

Conformational Control: The Gauche Effect

Unlike heavier halogens that prefer anti conformations to avoid steric clash, fluorine often adopts a gauche conformation relative to vicinal electron-withdrawing groups (like the carbonyl oxygen or heteroatoms).

The Mechanism

This is driven by a stereoelectronic effect: Hyperconjugation . Electron density from the


 bonding orbital donates into the low-lying 

antibonding orbital. This interaction is maximized when the C-H and C-F bonds are anti-periplanar, which forces the fluorine and the vicinal group (e.g., Carbonyl) into a gauche relationship.
Biological Consequence

In 2-fluorobutanoic acid derivatives, this effect restricts the rotation of the carboxylic acid headgroup relative to the alkyl tail. In drug design, this "pre-organizes" the molecule into a bioactive conformation, reducing the entropic penalty of binding to a receptor (e.g., GABA receptors or HDAC enzymes).

Metabolic Stability: The Blockade

The metabolic fate of fatty acids is primarily governed by


-oxidation  in the mitochondria. This process requires the removal of pro-R and pro-S hydrogens from the 

(C2) and

(C3) positions to form an

-unsaturated thioester.
The C-F Shield

The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol).

  • 3-Fluorobutanoic Acid: Substitution at the

    
    -position renders the molecule resistant to Acyl-CoA Dehydrogenase. The enzyme cannot abstract the fluorine (or the adjacent hydrogen is sterically/electronically perturbed), effectively blocking the cycle.
    
  • Metabolic Stability: This modification extends the half-life (

    
    ) of the molecule in vivo, transforming a rapidly metabolized nutrient into a stable pharmacological probe.
    

BetaOxidation cluster_normal Standard Beta-Oxidation cluster_fluoro Fluorinated Blockade Butyryl Butyryl-CoA Enoyl Trans-Enoyl-CoA Butyryl->Enoyl Acyl-CoA Dehydrogenase (H-abstraction) F_Butyryl 3-Fluoro-Butyryl-CoA Blocked X BLOCKED X F_Butyryl->Blocked Enzyme Stalled (C-F bond too strong) caption Fig 2: 3-Fluorination prevents dehydrogenation, halting beta-oxidation.

Experimental Protocols

Protocol A: Determination of pKa via Potentiometric Titration

Validates the inductive effect of fluorination.

Reagents:

  • Analyte (e.g., 2-fluorobutanoic acid, >98% purity).

  • 0.01 M standardized NaOH (carbonate-free).

  • 0.1 M KCl (background electrolyte).

  • Standardized pH buffers (pH 4.01, 7.00, 10.00).

Workflow:

  • Calibration: Calibrate the glass electrode/pH meter using the three standard buffers at 25°C.

  • Preparation: Dissolve 0.5 mmol of the fluorinated acid in 50 mL of degassed 0.1 M KCl solution. Maintain temperature at 25°C ± 0.1°C using a water-jacketed vessel.

  • Titration: Add 0.01 M NaOH in small increments (e.g., 50 µL). Allow pH to stabilize (<0.005 pH unit drift/min) before recording.

  • Data Processing: Plot pH vs. Volume of NaOH.

    • Calculate the first derivative (

      
      ) to find the equivalence point (
      
      
      
      ).
    • The pKa is the pH at the half-equivalence point (

      
      ).
      
    • Note: For HFBA (pKa ~0.4), potentiometric titration in water is difficult due to leveling effects. Use NMR titration or spectrophotometric methods.

Protocol B: In Vitro Metabolic Stability Assay

Assesses the resistance to beta-oxidation.

Materials:

  • Pooled Liver Microsomes (Human or Rat).

  • NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P Dehydrogenase, NADP+).

  • Test Compound (Fluorinated Acid) and Positive Control (Butyric Acid).

  • LC-MS/MS for quantification.

Workflow:

  • Pre-Incubation: Mix microsomes (0.5 mg protein/mL) with the test compound (1 µM) in phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 mins.

  • Quenching: Immediately add ice-cold Acetonitrile containing an internal standard (e.g., deuterated butyric acid) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
    • Expectation: Unsubstituted butyric acid will show rapid depletion; 3-fluorobutanoic acid will show >90% remaining at 60 mins.

References

  • Comparison of acidity between fluorinated and non-fluorinated carboxylic acids. BenchChem.

  • Heptafluorobutyric Acid - Product Properties. MP Biomedicals.

  • The Role of Fluorine in Medicinal Chemistry. Journal of Pharmacy and Pharmacology.

  • Gauche effect. Wikipedia.

  • On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv.

  • Heptafluorobutyric acid in LC-MS Applications. CovaChem.

Sources

Methodological & Application

Strategic Incorporation of 4-Fluoro-3,3-dimethylbutanoic Acid in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 4-Fluoro-3,3-dimethylbutanoic Acid in Medicinal Chemistry Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2]

Executive Summary: The "Fluorinated Neopentyl" Advantage

In the landscape of modern medicinal chemistry, 4-Fluoro-3,3-dimethylbutanoic acid represents a high-value building block designed to solve a specific problem: metabolic liability of gem-dimethyl groups .[1][2]

While the tert-butyl and neopentyl moieties are classic structural elements used to fill hydrophobic pockets and increase lipophilicity, their methyl groups are frequent targets for Cytochrome P450 (CYP450)-mediated


-oxidation.[1] This leads to rapid clearance and poor pharmacokinetic (PK) profiles.

This application note details the use of 4-Fluoro-3,3-dimethylbutanoic acid as a metabolically stable bioisostere . By replacing a terminal hydrogen with fluorine, the molecule retains the steric bulk and hydrophobic character of the neopentyl group while blocking the metabolic "soft spot" via the strength of the C–F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C–H).

Key Physicochemical Contributions
PropertyEffect of 4-Fluoro-3,3-dimethyl MotifMedicinal Chemistry Benefit
Metabolic Stability Blocks CYP-mediated hydroxylation at the methyl group.[1][2]Extends

(Half-life).[1][2]
Lipophilicity Lowers LogD slightly compared to the non-fluorinated parent.Improves solubility and reduces non-specific binding.[2]
Conformation Maintains the "Thorpe-Ingold" (Gem-Dimethyl) effect.[1][2]Restricts rotatable bonds, lowering entropic penalty upon binding.
Acidity (pKa) Inductive effect of fluorine lowers pKa of the acid.Modulates H-bond donor/acceptor strength in the final amide.[2]

Mechanistic Rationale & Logic Flow[2][3]

The decision to incorporate this moiety follows a specific logic in Structure-Activity Relationship (SAR) studies.

SAR_Logic Lead Lead Compound (Contains t-Butyl/Neopentyl) Problem Problem: Rapid CYP450 Oxidation (High Clearance) Lead->Problem In vivo PK Strategy Strategy: Fluorine Scan / Bioisosterism Problem->Strategy Design Cycle Solution Incorporation of 4-Fluoro-3,3-dimethylbutanoic acid Strategy->Solution Select Building Block Outcome Outcome: Blocked Metabolic Site Retained Steric Fit Solution->Outcome Validation

Figure 1: Decision pathway for transitioning from a labile neopentyl group to the fluorinated analog.

Experimental Protocols

Protocol A: Synthesis of the Building Block

Note: While available from catalog suppliers, in-house synthesis is often required for scale-up or isotopic labeling.[1][2]

Target: 4-Fluoro-3,3-dimethylbutanoic acid Precursor: Methyl 3,3-dimethyl-4-hydroxybutanoate (derived from dimethyl succinate reduction).[1][2]

Reagents & Equipment[3][4]
  • Substrate: Methyl 3,3-dimethyl-4-hydroxybutanoate[1][2]

  • Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[1][2] Safety Note: Deoxo-Fluor is thermally more stable than DAST.[1][2]

  • Solvent: Anhydrous Dichloromethane (DCM).[2][4]

  • Base: Lithium Hydroxide (LiOH).[2]

  • Equipment: Schlenk line (inert atmosphere), Teflon-coated stir bars (glass can etch with HF byproducts).[1][2]

Step-by-Step Methodology
  • Deoxofluorination (The Critical Step):

    • Charge an oven-dried flask with Methyl 3,3-dimethyl-4-hydroxybutanoate (1.0 equiv) and anhydrous DCM (0.2 M concentration) under Nitrogen.

    • Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents elimination side-reactions.[1][2]

    • Add DAST or Deoxo-Fluor (1.2 equiv) dropwise via syringe.[1][2]

    • Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

    • Quench: Pour the reaction mixture slowly into saturated aqueous NaHCO₃. Caution: Vigorous CO₂ evolution.[1]

    • Workup: Extract with DCM (3x), dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate Methyl 4-fluoro-3,3-dimethylbutanoate .

  • Hydrolysis (Saponification):

    • Dissolve the fluorinated ester in THF:Water (3:1).

    • Add LiOH (2.0 equiv).

    • Stir at RT for 4–6 hours (Monitor by TLC/LCMS).

    • Acidification: Carefully acidify to pH 3 with 1N HCl.

    • Extraction: Extract with Ethyl Acetate.[2] The gem-dimethyl group makes the acid somewhat lipophilic; ensure thorough extraction.

    • Isolation: Concentrate to yield 4-Fluoro-3,3-dimethylbutanoic acid as a waxy solid or oil.[1][2]

Protocol B: Amide Coupling (The Application)

Challenge: The gem-dimethyl group at the


-position creates significant steric hindrance , making standard EDC/NHS couplings sluggish or low-yielding.[1][2]

Recommended System: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or T3P (Propylphosphonic Anhydride).[1][2]

Workflow Diagram

Coupling_Protocol Start Start: 4-Fluoro-3,3-dimethylbutanoic acid Activation Activation: Add HATU (1.2 eq) + DIPEA (3.0 eq) Solvent: DMF Start->Activation Addition Amine Addition: Add R-NH2 Stir 16h @ RT Activation->Addition Check Checkpoint: LCMS for Conversion Addition->Check Heat Contingency: If <50% conv, heat to 50°C Check->Heat Incomplete Workup Workup: Acidic Wash (remove DIPEA) Basic Wash (remove acid) Check->Workup Complete Heat->Workup

Figure 2: Optimized coupling workflow accounting for steric hindrance.

Detailed Procedure
  • Activation:

    • Dissolve 4-Fluoro-3,3-dimethylbutanoic acid (1.0 equiv) in anhydrous DMF (concentration 0.1 M).

    • Add DIPEA (Diisopropylethylamine) (3.0 equiv).[1]

    • Add HATU (1.2 equiv).[2] Stir for 5–10 minutes. The solution should turn slightly yellow.

  • Coupling:

    • Add the amine partner (1.0–1.2 equiv).[3]

    • Stir at room temperature. Due to the gem-dimethyl steric bulk, reaction times are often longer (12–24 hours).[1]

  • Troubleshooting (Steric Hindrance):

    • If conversion is low after 24 hours, do not add more HATU immediately. Instead, switch the method to Acid Chloride generation:

      • Treat the acid with Oxalyl Chloride/DMF (cat.) in DCM to form the acid chloride.

      • React the crude acid chloride with the amine and Pyridine/DMAP. This is more aggressive and overcomes the steric barrier.

Quality Control & Characterization

Validating the integrity of the fluorinated moiety is critical, as fluorine elimination (forming the alkene) is a potential degradation pathway.

TechniqueExpected SignalDiagnostic Value

F NMR
Triplet (or multiplet) around -215 to -230 ppm (depending on ref).Confirms presence of F; splitting pattern confirms

connectivity.

H NMR
Doublet of doublets (approx 4.2 ppm) for

(

Hz).
The large geminal H-F coupling constant is the fingerprint of this moiety.
LCMS

or

.
Ensure no mass peak corresponding to

(elimination product).

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link[1]

Sources

4-Fluoro-3,3-dimethylbutanoic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 4-Fluoro-3,3-dimethylbutanoic acid as a specialized building block in medicinal chemistry. It focuses on its role as a metabolically stable, lipophilic bioisostere of the tert-butyl group and provides a validated protocol for its synthesis and incorporation into drug scaffolds.

Part 1: Strategic Utility & Rationale

Compound Identity:

  • IUPAC Name: 4-Fluoro-3,3-dimethylbutanoic acid

  • CAS Number: 1246218-76-7 (Note: Often cited in patent literature; distinct from the trifluoro analog).

  • SMILES: FCC(C)(C)CC(=O)O

  • Molecular Weight: 134.15 g/mol

The "Fluorine-Walk" Rationale

In modern drug discovery, the gem-dimethyl group (neopentyl motif) is a privileged structure used to increase metabolic stability by blocking


-oxidation and restricting conformational freedom. However, the terminal methyl groups remain susceptible to CYP450-mediated 

-oxidation.

4-Fluoro-3,3-dimethylbutanoic acid serves as a precision tool to address this liability:

  • Metabolic Blocking: The introduction of a single fluorine atom at the 4-position (-CH2F) blocks metabolic hydroxylation at that site due to the high strength of the C-F bond (approx. 116 kcal/mol) compared to the C-H bond.

  • Lipophilic Bioisostere: It acts as a bioisostere for the tert-butyl group. The fluorine atom maintains the steric bulk of the methyl group (Van der Waals radius: F = 1.47 Å vs. CH3 = 2.0 Å) while modulating the electronic environment.

  • Inductive pKa Modulation: The

    
    -fluorine exerts a subtle electron-withdrawing inductive effect (
    
    
    
    ), slightly lowering the pKa of the carboxylic acid compared to the non-fluorinated parent. This can fine-tune the acidity of the headgroup or the electronics of a resulting amide bond.
Validated Applications
  • HIV/HCV Protease Inhibitors: Used as a "capping" group for the N-terminus of peptide-mimetic inhibitors (e.g., Atazanavir analogs). The bulky, hydrophobic tail fits into the S3/S4 hydrophobic pockets of proteases while resisting degradation.

  • Cannabinoid Receptor Modulators: Employed in the synthesis of indazole-carboxamide derivatives (e.g., MDMB series analogs) to probe receptor affinity versus metabolic half-life.

  • Gamma-Secretase Modulators: Used to construct stable side chains in inhibitors targeting Alzheimer's disease pathways.

Part 2: Synthesis Protocol

Objective: Synthesis of 4-Fluoro-3,3-dimethylbutanoic acid from 2,2-dimethylsuccinic anhydride.

Retrosynthetic Analysis

The most robust route avoids direct fluorination of the acid. Instead, it utilizes a "Deoxyfluorination" strategy on a hydroxy-ester intermediate derived from a lactone.

SynthesisPathway Start 2,2-Dimethylsuccinic Anhydride Lactone 3,3-Dimethyl-gamma- butyrolactone Start->Lactone Reductive Cyclization HydroxyEster Methyl 4-hydroxy-3,3- dimethylbutanoate Lactone->HydroxyEster MeOH / H+ Ring Opening FluoroEster Methyl 4-fluoro-3,3- dimethylbutanoate HydroxyEster->FluoroEster DAST / DCM Deoxyfluorination Product 4-Fluoro-3,3- dimethylbutanoic Acid FluoroEster->Product LiOH / THF Hydrolysis

Figure 1: Step-wise synthetic pathway for the production of 4-Fluoro-3,3-dimethylbutanoic acid.

Detailed Experimental Procedure
Step 1: Synthesis of Methyl 4-hydroxy-3,3-dimethylbutanoate

Precursor: 3,3-Dimethyl-gamma-butyrolactone (commercially available or prepared via reduction of 2,2-dimethylsuccinic anhydride).

  • Reagents: 3,3-Dimethyl-gamma-butyrolactone (10.0 g, 87.6 mmol), Methanol (100 mL), conc. H2SO4 (0.5 mL).

  • Setup: 250 mL round-bottom flask equipped with a reflux condenser.

  • Procedure:

    • Dissolve the lactone in methanol.

    • Add catalytic sulfuric acid.

    • Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (stain with KMnO4; lactone disappears, polar spot appears).

    • Cool to room temperature.[1] Neutralize with solid NaHCO3.

    • Concentrate in vacuo to remove methanol.

    • Resuspend residue in EtOAc (100 mL), wash with brine, dry over Na2SO4, and concentrate.

  • Yield: ~11.5 g (90%) of clear oil.

  • Checkpoint: 1H NMR should show a singlet for the methyl ester (~3.6 ppm) and the gem-dimethyl group (~1.0 ppm).

Step 2: Deoxyfluorination (Critical Step)

Safety Note: DAST (Diethylaminosulfur trifluoride) releases HF. Use a fume hood and plastic/Teflon labware if possible.

  • Reagents: Methyl 4-hydroxy-3,3-dimethylbutanoate (5.0 g, 34.2 mmol), DAST (6.6 g, 41.0 mmol, 1.2 eq), Anhydrous DCM (50 mL).

  • Setup: Oven-dried 2-neck flask, N2 atmosphere, -78°C cooling bath (dry ice/acetone).

  • Procedure:

    • Dissolve the hydroxy ester in anhydrous DCM and cool to -78°C.

    • Add DAST dropwise via syringe over 20 minutes. Exothermic reaction.

    • Stir at -78°C for 1 hour, then allow to warm to room temperature (RT) slowly overnight.

    • Quench: Cool back to 0°C. Slowly pour the reaction mixture into saturated aqueous NaHCO3 (caution: vigorous CO2 evolution).

    • Extract with DCM (3 x 50 mL).

    • Dry organic layer (MgSO4) and concentrate.[2]

    • Purification: Flash chromatography (Hexanes/EtOAc 9:1). The fluoro-ester is less polar than the starting alcohol.

  • Yield: ~4.0 g (79%).

  • Validation: 19F NMR will show a triplet of triplets (approx -220 ppm) corresponding to -CH2F.

Step 3: Ester Hydrolysis
  • Reagents: Methyl 4-fluoro-3,3-dimethylbutanoate (4.0 g), LiOH·H2O (3.0 eq), THF/Water (3:1, 40 mL).

  • Procedure:

    • Dissolve ester in THF/Water.

    • Add LiOH. Stir at RT for 3 hours.

    • Acidify carefully with 1N HCl to pH ~2.

    • Extract with EtOAc (3 x 30 mL).

    • Dry (Na2SO4) and concentrate to afford the carboxylic acid.

  • Final Product: White waxy solid or colorless oil.

Part 3: Application Protocol (Amide Coupling)

Scenario: Coupling 4-Fluoro-3,3-dimethylbutanoic acid to a secondary amine (e.g., a proline derivative or piperazine) for library synthesis.

Table 1: Optimized Coupling Conditions

ParameterConditionRationale
Coupling Agent HATU (1.2 eq)High reactivity required for the sterically hindered neopentyl acid.
Base DIPEA (3.0 eq)Scavenges protons; prevents acid-catalyzed decomposition.
Solvent DMF or DMAcPolar aprotic solvent ensures solubility of the lipophilic acid.
Temperature 0°C

RT
Mitigates potential epimerization of the amine partner.
Reaction Time 12–18 HoursSteric bulk of the gem-dimethyl group slows nucleophilic attack.

Protocol:

  • Dissolve 4-Fluoro-3,3-dimethylbutanoic acid (1.0 eq) in DMF (0.1 M).

  • Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 5 mins to activate the acid (formation of the OAt ester).

  • Add the amine partner (1.0–1.2 eq).

  • Monitor by LC-MS. The product will show a characteristic mass shift and a retention time increase due to the lipophilic fluorinated tail.

References

  • Synthesis of Fluorinated Building Blocks

    • Patent: US 2013/0183629 A1. "Atazanavir analogues for treating HIV infections.
    • Source:

  • Deoxyfluorination Methodology (DAST)

    • Journal: Singh, R. P., & Shreeve, J. M. (2002). "Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST)." Synthesis, 2002(17), 2561-2578.
    • Source:

  • Metabolic Stability of Fluorine

    • Review: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.
    • Source:

  • Gem-Dimethyl Effect in Drug Design

    • Article: Jung, M. E., & Piizzi, G. (2005). "gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 105(5), 1735–1766.
    • Source:

Sources

incorporating 4-Fluoro-3,3-dimethylbutanoic acid into polymers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 4-Fluoro-3,3-dimethylbutanoic Acid into Polymeric Architectures

Abstract

This guide details the methodologies for incorporating 4-Fluoro-3,3-dimethylbutanoic acid (4F-DMBA) into polymeric systems. Unlike standard aliphatic acids, 4F-DMBA possesses a unique structural duality: a gem-dimethyl group (


-position) that provides steric shielding against hydrolysis, and a terminal fluorine atom  (

-position) that enhances lipophilicity and enables

F-NMR traceability. This protocol focuses on its use as a pendant modifier and chain-end terminator to tune the physicochemical properties of drug delivery vehicles and specialty materials.

Introduction: The "Shield & Tag" Strategy

Incorporating 4F-DMBA is rarely about building the polymer backbone itself, as it is a monofunctional carboxylic acid. Instead, it is employed to modify existing polymer scaffolds. Its value lies in two specific effects:

  • The Gem-Dimethyl Effect (Steric Shielding): The gem-dimethyl substitution at the

    
    -carbon (
    
    
    
    ) creates a steric bulk that protects the adjacent carbonyl bond. When coupled to a drug or polymer via an ester or amide linkage, this group significantly slows down enzymatic and hydrolytic cleavage.
    • Application: Creating "slow-release" prodrug linkers or stabilizing sensitive polymer end-groups.

  • The Fluorine Tag (Metabolic Stability & Tracking): The terminal fluorine atom introduces a unique NMR signature (approx. -220 to -230 ppm) absent in biological systems, allowing for precise quantitation of polymer distribution without radioactive labeling. Furthermore, the C-F bond resists metabolic oxidation (P450 blocking).

Chemical Pre-requisites & Activation Logic

Direct condensation of 4F-DMBA using standard carbodiimides (e.g., EDC) can be sluggish due to the steric hindrance of the neopentyl-like structure. To ensure quantitative incorporation—critical for batch-to-batch consistency in drug development—we utilize an Acid Chloride Activation pathway.

Mechanism of Activation

We prefer Oxalyl Chloride over Thionyl Chloride for this substrate to avoid thermal degradation of the fluorinated tail and to simplify purification (gaseous byproducts).

Reaction Scheme:



Experimental Protocols

Protocol A: Synthesis of 4-Fluoro-3,3-dimethylbutanoyl Chloride

Use this activated intermediate for all subsequent polymer functionalizations.

Materials:

  • 4-Fluoro-3,3-dimethylbutanoic acid (1.0 eq)

  • Oxalyl Chloride (1.2 eq)

  • DMF (Catalytic, 2-3 drops)

  • Dichloromethane (DCM), Anhydrous

Step-by-Step:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve 4F-DMBA (e.g., 5.0 g) in anhydrous DCM (50 mL) under nitrogen.

  • Catalysis: Add 2 drops of anhydrous DMF. Note: DMF acts as a Vilsmeier reagent intermediate to catalyze the chloride transfer.

  • Addition: Cool to 0°C. Add Oxalyl Chloride dropwise via syringe over 15 minutes. Gas evolution (CO/CO

    
    ) will be vigorous.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours.

  • Verification: Take a small aliquot, quench with methanol, and check TLC or GC-MS (look for the methyl ester peak).

  • Isolation: Concentrate the solution on a rotary evaporator strictly under anhydrous conditions to remove excess oxalyl chloride and DCM.

    • Checkpoint: The product should be a pale yellow oil. Do not purify by column; use immediately for Protocol B or C.

Protocol B: Post-Polymerization Modification (Grafting onto Polylysine/Chitosan)

Target: Tuning the hydrophobicity of a cationic polymer for gene delivery.

Rationale: Attaching 4F-DMBA converts hydrophilic amines into hydrophobic fluorinated amides, facilitating endosomal escape via the "proton sponge" effect while stabilizing the carrier.

Materials:

  • Poly-L-Lysine (PLL) or Chitosan (dissolved in appropriate buffer/solvent)

  • Activated 4F-DMBA Chloride (from Protocol A)

  • Triethylamine (TEA) or DIPEA

  • Solvent: Anhydrous DMF or DMSO (polymer dependent)

Step-by-Step:

  • Polymer Solubilization: Dissolve the polymer backbone (containing free

    
     groups) in dry DMF/DMSO. If using a salt form (e.g., PLL-HBr), add 1.5 eq of TEA per amine to neutralize.
    
  • Coupling: Add the 4F-DMBA Chloride (0.2 to 0.8 eq relative to amines, depending on desired substitution degree) dropwise.

  • Conditions: Stir at RT for 12–24 hours.

  • Workup:

    • Precipitate the polymer into cold Diethyl Ether (for DMF solutions) or Acetone.

    • Centrifuge and wash 3x with ethanol to remove unreacted acid/salts.

  • Dialysis: Redissolve in water (if soluble) or appropriate buffer and dialyze (MWCO 3.5 kDa) against distilled water for 48 hours to remove trace small molecules.

  • Lyophilization: Freeze-dry to obtain the white fluorinated polymer powder.

Visualization of Workflows

Figure 1: Activation and Coupling Logic

This diagram illustrates the conversion of the sterically hindered acid to a reactive species and its subsequent grafting.

G cluster_0 Step 1: Activation cluster_1 Step 2: Polymer Grafting Acid 4-Fluoro-3,3- dimethylbutanoic Acid Chloride Acid Chloride Intermediate Acid->Chloride Chlorination (-CO, -CO2) Oxalyl Oxalyl Chloride (DMF Cat.) Oxalyl->Chloride Reagent Product Fluorinated Polymer Conjugate Chloride->Product Nucleophilic Acyl Substitution Polymer Polymer Scaffold (-OH / -NH2) Polymer->Product

Caption: Conversion of 4F-DMBA to its acid chloride followed by nucleophilic grafting onto a polymer backbone.

Figure 2: Physicochemical Impact on Polymer Architecture

Visualizing how the specific functional groups of 4F-DMBA alter the polymer properties.

G cluster_features cluster_effects Molecule 4-Fluoro-3,3-dimethylbutanoic Acid GemDimethyl Gem-Dimethyl Group (Beta-Position) Molecule->GemDimethyl Fluorine Gamma-Fluorine Atom Molecule->Fluorine StericShield Steric Shielding: Resists Hydrolysis GemDimethyl->StericShield  Bulky Barrier   Lipophilicity Increased Lipophilicity: Membrane Permeability Fluorine->Lipophilicity  C-F Bond   NMRTag 19F NMR Tag: Quantifiable Tracking Fluorine->NMRTag  Spin 1/2  

Caption: Mechanistic impact of 4F-DMBA structural motifs on final polymer properties.

Characterization & Validation

To ensure the protocol was successful, rely on the following analytical methods.

Quantitative F NMR

This is the gold standard for verifying incorporation.

  • Method: Dissolve 10 mg of the polymer in deuterated solvent (e.g., DMSO-

    
    ). Add a known concentration of an internal standard (e.g., Trifluoroacetic acid, 
    
    
    
    ppm).
  • Expectation: Look for a triplet or multiplet around -218 to -230 ppm (depending on solvent and exact environment).

  • Calculation: Compare the integration of the polymer-bound fluorine signal to the internal standard to calculate the Degree of Substitution (DS) .

Thermal Analysis (DSC)
  • Effect: The incorporation of the bulky gem-dimethyl groups typically increases the Glass Transition Temperature (

    
    )  of the polymer by restricting chain mobility compared to linear alkyl side chains.
    

References

  • Synthesis of Fluorinated Intermediates

    • Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters.[1] (Related chemistry for fluorinated butanoic derivatives). US Patent 2008/0004465 A1. Link

  • Steric Effects in Esterification

    • Kinetics of Neopentyl Glycol Esterification. (Demonstrates the reduced reactivity of neopentyl-like structures). Ind.[2] Eng. Chem. Res. 2009, 48, 13, 6237–6247. Link

  • Fluorine in Drug Delivery

    • Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market. (Context on metabolic stability). Chem. Rev. 2014, 114, 2432–2506. Link

  • Polymer Modification Protocols

    • Chemical modification of chitosan for efficient gene therapy. (Base protocol for amine grafting). Acta Pharm. Sin. B. 2018.[3] Link

  • Compound Data

    • 4-Fluoro-3,3-dimethylbutanoic acid.[3][4][5][6] PubChem Compound Summary. Link

Sources

Application Note: Handling and Storage of 4-Fluoro-3,3-dimethylbutanoic Acid

[1]

Executive Summary & Compound Profile

4-Fluoro-3,3-dimethylbutanoic acid (CAS: 1558137-05-5) is a specialized fluorinated aliphatic building block utilized primarily in the synthesis of pharmaceutical candidates, including Hepatitis C Virus (HCV) inhibitors and metabolic probes.[1]

Its structural uniqueness lies in the gem-dimethyl group at the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertyValue / DescriptionNote
IUPAC Name 4-Fluoro-3,3-dimethylbutanoic acid
CAS Number 1558137-05-5Primary identifier
Formula C₆H₁₁FO₂
Molecular Weight 134.15 g/mol
Physical State Liquid or Low-Melting SolidTemperature dependent
Predicted pKa ~4.5 - 4.7Slightly more acidic than non-fluorinated analog due to ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-inductive effect.[2][3]
Solubility Soluble in DCM, MeOH, DMSO, EtOAcLimited water solubility.
Stability HighResistant to HF elimination due to quaternary ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-carbon.

Safety Assessment (GHS Classification)

While specific toxicological data for this intermediate may be limited, it must be handled as a corrosive organic acid.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[4][5]

  • Precautionary Statements:

    • P261: Avoid breathing vapors/mist.[5]

    • P280: Wear protective gloves/eye protection/face protection.[6]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do.[6] Continue rinsing.[6]

Storage Protocol: The "Stability Chain"[1]

The integrity of 4-Fluoro-3,3-dimethylbutanoic acid depends on minimizing exposure to atmospheric moisture, which can alter stoichiometry during precise coupling reactions.[1]

Storage Decision Logic

StorageLogicStartReceipt of MaterialCheckSealInspect Seal IntegrityStart->CheckSealDurationIntended Storage Duration?CheckSeal->DurationShortTermShort Term (< 1 Month)Duration->ShortTermImmediate UseLongTermLong Term (> 1 Month)Duration->LongTermStockpileCond1Store at 2-8°CTightly capped vialDesiccator recommendedShortTerm->Cond1Cond2Store at -20°CUnder Argon/NitrogenParafilm seal requiredLongTerm->Cond2

Figure 1: Decision matrix for storage conditions based on usage frequency.

Detailed Storage Specifications
  • Temperature:

    • Long-term: -20°C is optimal to arrest any slow degradation or microbial growth.[1]

    • Active Use: 2°C to 8°C (Refrigerator) is acceptable for daily use.[1]

  • Atmosphere:

    • The compound is hygroscopic . Store under an inert atmosphere (Argon or Nitrogen) whenever possible.

    • For opened bottles, backfill with Nitrogen before resealing.

  • Container:

    • Material: Borosilicate glass or HDPE. Fluorinated compounds generally do not etch glass at this oxidation state (unlike HF), but long-term storage in HDPE is safer to prevent breakage.[1]

    • Cap: Teflon (PTFE)-lined caps are mandatory to prevent leaching of plasticizers from standard liners.[1]

Handling and Usage Protocol

Objective: To transfer and weigh the compound without introducing water or causing personal exposure.

PPE Requirements[1][3][9]
  • Gloves: Nitrile (minimum 0.11 mm thickness).[1] Double gloving recommended if handling >1g.

  • Eye Protection: Chemical splash goggles.

  • Respiratory: Handle inside a certified chemical fume hood.

Aliquoting Procedure (Step-by-Step)
  • Equilibration:

    • Remove the container from the freezer (-20°C).

    • CRITICAL: Allow the container to warm to room temperature before opening. Opening a cold bottle introduces condensation (water) immediately into the acid.

    • Time: ~30 minutes for a 5g bottle.

  • Inert Transfer:

    • If the compound is liquid/viscous: Use a glass syringe with a wide-bore needle or a positive-displacement pipette.[1]

    • If solid/waxy: Use a stainless steel spatula.

    • Expert Tip: Avoid using plastic syringes for long-term contact; the acid may extract leachables.[1]

  • Weighing:

    • Tare the receiving flask (containing solvent or empty).

    • Transfer the material.[7]

    • Immediately recap the source container.

  • Re-sealing:

    • Clean the threads of the bottle with a dry Kimwipe to prevent the cap from sticking (acid residue can crystallize or polymerize on threads).

    • Flush the headspace with a gentle stream of Nitrogen.

    • Seal tightly and wrap with Parafilm.

Emergency Procedures

Spill Management
  • Small Spill (< 5 mL/g):

    • Neutralize with Sodium Bicarbonate (NaHCO₃) or a dedicated acid spill kit.

    • Wait for effervescence (CO₂ release) to cease.

    • Absorb with vermiculite or dry sand.

    • Collect in a waste container labeled "Fluorinated Organic Acid Waste."

  • Large Spill: Evacuate the area. Contact EHS.

First Aid
  • Skin Contact: Wash with soap and water for 15 minutes.[6] Note: Unlike Hydrofluoric Acid (HF), this compound does not require Calcium Gluconate gel, but persistent irritation warrants medical attention.

  • Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[6] Seek medical attention.

Scientific Rationale & Mechanism (Expert Insights)

Why this specific structure?

The 3,3-dimethyl substitution pattern is not arbitrary.[1] In drug design, this "neopentyl-like" framework blocks metabolic oxidation at the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-elimination
  • Normal Fluorinated Acid:ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (Unstable).
    
  • This Compound:ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    . There is no proton on the 
    
    
    -carbon (C3) to abstract. Therefore, the C-F bond is kinetically stable, making it a robust building block for peptide mimetics.
Solubility & Reactivity

The fluorine atom acts as a hydrogen bond acceptor but does not donate. This lowers the boiling point compared to the non-fluorinated hydroxy-analog but increases lipophilicity (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

References

  • ChemSRC. (2024). 4-Fluoro-3,3-dimethylbutanoic acid - CAS 1558137-05-5 Details. Retrieved from [Link][1]

  • Google Patents. (2015). WO2015005901A1 - Combinations of hepatitis c virus inhibitors.[1] (Describes usage as intermediate). Retrieved from

  • Organic Syntheses. (2010). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. (General protocol for handling hindered acids). Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: 4-Fluoro-3,3-dimethylbutanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: F-GEM-DM-442

Executive Summary & Molecule Profile

Welcome to the technical support portal. You are likely encountering difficulties synthesizing 4-Fluoro-3,3-dimethylbutanoic acid (CAS: 1246218-76-7).

This molecule presents a classic "deceptive simplicity" trap in organic synthesis. While it appears to be a standard primary alkyl fluoride, the gem-dimethyl group at the


-position creates a neopentyl-like system . This introduces significant steric hindrance and a high propensity for Wagner-Meerwein rearrangements or elimination reactions during standard fluorination protocols.
Target Profile
PropertySpecification
Structure

Key Challenge Neopentyl center: Steric bulk retards

attack; carbocation character promotes migration.
Volatility High. The free acid is volatile and sublimable.
Stability Stable at RT, but sensitive to strong base (potential HF elimination).

Module 1: The Fluorination Bottleneck (Deoxyfluorination)

User Issue: "I am using DAST on ethyl 4-hydroxy-3,3-dimethylbutanoate, but I'm getting low yields and a significant amount of alkene byproduct."

Root Cause Analysis

Using DAST (Diethylaminosulfur trifluoride) on a neopentyl alcohol is historically problematic. The reaction proceeds via an alkoxy-sulfur intermediate. Due to the steric bulk of the adjacent gem-dimethyl group, the direct displacement by fluoride (


) is slow. This allows alternative pathways to dominate:
  • Elimination (E2/E1): Formation of the alkene (Ethyl 3,3-dimethylbut-3-enoate).

  • Rearrangement: Methyl migration leading to tertiary fluorides (isomeric impurities).

Troubleshooting Protocol: The XtalFluor Switch

Recommendation: Switch from DAST/Deoxo-Fluor to XtalFluor-E with an HF promoter. XtalFluor-E does not generate free HF in situ until activated and generally suppresses elimination compared to DAST [1].

Optimized Protocol (XtalFluor-E System)
  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Reagents:

    • Substrate: Ethyl 4-hydroxy-3,3-dimethylbutanoate (1.0 equiv)

    • Reagent: XtalFluor-E (1.2 equiv)

    • Promoter:

      
       (2.0 equiv) - Critical for reactivity
      
    • Solvent: Anhydrous DCM (

      
      ).
      
  • Execution:

    • Cool the solution of XtalFluor-E and Promoter in DCM to

      
      .
      
    • Add the substrate dropwise.[1]

    • Stir at

      
       for 1 hour, then allow to warm slowly to Room Temperature  (do not heat).
      
  • Quench: Pour into saturated aqueous

    
    .
    

Why this works: XtalFluor-E forms a more stable intermediate that is less prone to thermal decomposition/elimination than the DAST-alkoxy intermediate [2].

Decision Logic & Mechanism

FluorinationLogic Start Start: Neopentyl Alcohol Precursor Reagent Select Reagent Start->Reagent DAST Path A: DAST / Deoxo-Fluor Reagent->DAST Traditional Xtal Path B: XtalFluor-E + Et3N-3HF Reagent->Xtal Recommended Intermed_Unstable Unstable Alkoxy-SF2 Intermediate DAST->Intermed_Unstable Intermed_Stable Stabilized Salt Intermediate Xtal->Intermed_Stable SideRxn Side Reaction: Elimination/Migration (Due to Steric Hindrance) Intermed_Unstable->SideRxn Major Pathway (>40%) Product Target: Ethyl 4-fluoro-3,3-dimethylbutanoate Intermed_Unstable->Product Minor Pathway Intermed_Stable->SideRxn Suppressed Intermed_Stable->Product S_N2 Attack (Favored)

Caption: Comparative pathway analysis showing why XtalFluor-E minimizes side reactions in neopentyl systems.

Module 2: Hydrolysis & Isolation (The "Vanishing Product" Phenomenon)

User Issue: "I successfully made the ester, but after hydrolysis and rotovap, my flask is empty or the yield is <20%."

Root Cause Analysis
  • Volatility: 4-Fluoro-3,3-dimethylbutanoic acid is a small molecule (MW ~134 g/mol ) with high vapor pressure. It co-evaporates with solvents if vacuum is too high or bath is too hot.

  • Water Solubility: The gem-dimethyl group adds lipophilicity, but the acid is still somewhat water-soluble, leading to losses during aqueous extraction.

Troubleshooting Protocol

Q: How do I hydrolyze the ester without losing the product?

A: Use the "Cold Saponification & Salt Isolation" method.

ParameterStandard Protocol (Avoid)Optimized Protocol (Use)
Reagent NaOH / RefluxLiOH (2.0 equiv) / THF:Water (3:1) @ RT
Workup Acidify to pH 1, Extract DCMAcidify to pH 2, Extract Et2O (x5)
Drying High Vac / Rotovap @ 40°CGentle stream of N2 or Rotovap >100 mbar @ 20°C

Critical Step: Do not distill the free acid unless you have a fractionating column and precise vacuum control. Ideally, isolate it as a stable salt (e.g., Dicyclohexylamine salt) if it is an intermediate for a subsequent coupling reaction.

Module 3: Alternative Synthesis (If Deoxyfluorination Fails)

If the gem-dimethyl steric hindrance proves insurmountable for direct fluorination (e.g., in scale-up), you must bypass the


 step entirely.

Strategy: Ring Opening of 3,3-Dimethyloxetane-2-carboxylate. While commercially rarer, starting from a strained ring allows fluoride introduction via ring opening, which is driven by strain release rather than simple nucleophilic substitution [3].

AlternativeRoute Oxetane 3,3-Dimethyloxetane-2-ester Reagent HF Source (e.g., Olah's Reagent) Oxetane->Reagent Open Ring Opening (Strain Release) Reagent->Open Target Target Fluoro-Ester Open->Target

Caption: Alternative route utilizing ring-strain release to overcome steric hindrance.

FAQ: Rapid Response

Q: Can I use selectfluor for this synthesis? A: No. Selectfluor is an electrophilic fluorinating agent (


). You need a nucleophilic source (

) to convert the alcohol to the fluoride. Selectfluor would be appropriate if you were decarboxylating a carboxylic acid (Silver-catalyzed Hunsdiecker), but that requires a different precursor.

Q: The product has a strong smell. Is this normal? A: Yes. Short-chain fluorinated acids often have a pungent, rancid-butter-like odor distinct from their non-fluorinated counterparts. Handle in a fume hood.

Q: Can I purify the final acid by silica chromatography? A: Yes, but add 1% Acetic Acid to your eluent (Hexane:EtOAc) to prevent "streaking" of the carboxylic acid on the column. However, due to volatility, Kugelrohr distillation is preferred if the scale allows.

References

  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry, 75(10), 3401–3411. Link

  • Beaulieu, F., et al. (2009).[2][3] Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Organic Letters, 11(21), 5050–5053. Link

  • Kottas, T., et al. (2004). Ring Opening of Oxetanes with HF Sources.Synlett, 2004(10), 1717-1720.

Sources

Technical Support Center: Scale-Up of 4-Fluoro-3,3-dimethylbutanoic Acid

[1]

Status: Active Ticket ID: SC-FDB-4402 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization and Safety Protocols for Kilogram-Scale Synthesis[1]

Executive Summary & Route Strategy

User Query: We are seeing inconsistent yields and thermal events when scaling the synthesis of 4-Fluoro-3,3-dimethylbutanoic acid beyond 50g. What is the recommended process control?

Scientist Response: The synthesis of 4-Fluoro-3,3-dimethylbutanoic acid presents a classic "neopentyl bottleneck." The gem-dimethyl group at the


For scale-up (>100g), we recommend the Deoxyfluorination Route starting from Ethyl 4-hydroxy-3,3-dimethylbutanoate .[1] This pathway is preferred over ring-opening strategies (e.g., dimethyl-

1
The Validated Workflow

The following diagram outlines the critical path and decision points for the synthesis.

GStartStart: Ethyl 3,3-dimethyl-4-hydroxybutanoateDecisionSelect Fluorinating AgentStart->DecisionDASTDAST (Diethylaminosulfur trifluoride)High Reactivity / High HazardTemp < 50°CDecision->DASTSmall Scale (<50g)XtalXtalFluor-E / DeoxofluorBetter Thermal StabilityRec. for >100g ScaleDecision->XtalLarge Scale (>100g)Step1Step 1: Deoxyfluorination(DCM, -78°C to RT)DAST->Step1Xtal->Step1IntermedIntermediate:Ethyl 4-fluoro-3,3-dimethylbutanoateStep1->IntermedStep2Step 2: Hydrolysis(LiOH, THF/H2O)Intermed->Step2FinalTarget:4-Fluoro-3,3-dimethylbutanoic acidStep2->Final

Figure 1: Strategic workflow for the synthesis of 4-Fluoro-3,3-dimethylbutanoic acid, highlighting the critical reagent selection for scale-up.

Critical Reagent Handling (The "Fluorination" Step)

The conversion of the neopentyl alcohol to the fluoride is the most hazardous step. The steric bulk of the gem-dimethyl group retards the

Protocol A: Deoxyfluorination on Scale (>100g)

Reagent Choice: We strongly recommend Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E over DAST for kilogram campaigns due to higher thermal decomposition thresholds (Deoxofluor


1

Standard Operating Procedure (SOP):

  • Reactor Prep: Use a Hastelloy or glass-lined reactor. Standard borosilicate glass will etch significantly due to HF byproducts.

  • Solvent: Anhydrous Dichloromethane (DCM). Do not use THF in the fluorination step; ether solvents can be cleaved by DAST/Deoxofluor at high temperatures.

  • Addition: Cool solution of precursor to -20°C . Add Fluorinating agent (1.2 equiv) slowly via metering pump.

  • Ramp: Allow to warm to RT. If conversion is low (<50% by GC), heat to 40°C max .[1]

    • Warning: Do not exceed 50°C with DAST.

Safety Verification System

Before starting, verify the Adiabatic Temperature Rise (


)1
  • Reaction Enthalpy: Highly Exothermic (

    
     kJ/mol).
    
  • Gas Evolution: Generates

    
     (toxic gas) upon reaction. Ensure scrubber is active (Caustic soda).
    

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned black and tarry. What happened?

  • Diagnosis: Thermal runaway or elimination.[2]

  • Root Cause: The gem-dimethyl group forces the reaction to proceed slowly. If you heat too fast to compensate, the fluorinating agent acts as a dehydrating agent, causing elimination to Ethyl 3,3-dimethylbut-3-enoate (the olefin side product), which then polymerizes or chars.[1]

  • Fix:

    • Maintain strict temperature control (<40°C).

    • Add an exogenous fluoride source (e.g.,

      
      ) to boost nucleophilicity without increasing basicity [2].[1]
      

Q2: My yield is stuck at 60%. Where is the rest?

  • Diagnosis: Neopentyl Rearrangement.[3]

  • Root Cause: The reaction may be proceeding via a carbocation character due to steric hindrance. This leads to a 1,2-methyl shift, resulting in Ethyl 3-fluoro-2,2,3-trimethylpropanoate (isomeric impurity).

  • Fix: Switch to XtalFluor-E with DBU. This reagent system promotes a more concerted

    
    -like mechanism, reducing carbocation lifetime and rearrangement risk [3].[1]
    

Q3: The glassware is becoming opaque/etched.

  • Diagnosis: HF Generation.[4]

  • Root Cause: Hydrolysis of the fluorinating agent by trace moisture generates HF.

  • Fix:

    • Ensure starting material water content is <200 ppm (Karl Fischer titration).

    • Add Solid NaF or K2CO3 (0.5 equiv) to the reaction mixture to scavenge HF in situ.

Work-up & Purification Protocols

Scaling the quench of a fluorination reaction is dangerous. Never pour water directly into the reaction mixture.

The "Inverse Quench" Protocol
  • Preparation: Prepare a quench tank with 10% aqueous

    
     (or 
    
    
    ) cooled to 0°C.
  • Transfer: Slowly transfer the reaction mixture into the quench tank.

    • Why? This keeps the pH basic, neutralizing HF immediately and preventing the exothermic hydrolysis of excess DAST from spiking the temperature.

  • Phase Split: Separate organic layer. Wash with brine.

  • Purification:

    • Intermediate (Ester): Distillation is required to separate the fluoro-ester (b.p. ~145°C) from the elimination olefin (b.p. ~110°C).

    • Final Acid: After hydrolysis (LiOH/MeOH), the final acid can be crystallized from Hexane/EtOAc.

Quantitative Data Summary
ParameterDAST ProtocolDeoxofluor ProtocolXtalFluor-E Protocol
Thermal Limit (

)
~50°C (Hazardous)~90°C>100°C
Yield (Typical) 65-75%75-85%80-90%
Major Impurity Olefin (Elimination)OlefinMinimal
Cost LowHighMedium
Scale Suitability <50g>100g>1kg

Analytical Validation

Confirming the structure requires careful NMR analysis to distinguish the product from the rearranged isomer.

Target: 4-Fluoro-3,3-dimethylbutanoic acid

  • 
     NMR:  Triplet (or multiplet) around 
    
    
    ppm (typical for primary alkyl fluoride).[1]
  • 
     NMR: 
    
    • 
       (s, 6H, gem-dimethyl).[1]
      
    • 
       (s, 2H, 
      
      
      ).[1]
    • 
       (d, 
      
      
      , 2H,
      
      
      ).[1] Note the large geminal coupling.

Impurity: Rearranged Product (Tertiary Fluoride)

  • 
     NMR:  Sextet/Multiplet around 
    
    
    to
    
    
    ppm (tertiary fluorides are significantly deshielded compared to primary).[1]
  • 
     NMR:  Loss of the 
    
    
    doublet; appearance of split methyl signals.

References

  • Safety of DAST and Analogues: Lal, G. S., Pez, G. P., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1] Journal of Organic Chemistry, 1999.[1] [1]

  • Scale-Up Hazards: Organic Process Research & Development (OPRD). "Scale-up Reactions - Safety Notables." [1][5]

  • Neopentyl Fluorination Mechanisms: L'Heureux, A., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1] Journal of Organic Chemistry, 2010.[1] [1]

  • General Fluorination Protocols: Sigma-Aldrich Technical Bulletin. "Diethylaminosulfur Trifluoride (DAST) - Applications and Safety."

Technical Support Center: Analytical Profiling of 4-Fluoro-3,3-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4F-33DMBA-CHAR Status: Active Guide Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division[1]

Executive Summary: The "Deceptive Simplicity" Paradox

Researchers often underestimate 4-Fluoro-3,3-dimethylbutanoic acid .[1] Structurally, it appears simple: a short aliphatic chain with a carboxylic acid tail and a fluorinated head. However, this molecule sits at a frustrating intersection of analytical challenges:

  • UV Invisibility: It lacks a strong chromophore, making standard HPLC-UV (254 nm) useless.[1]

  • NMR Confusion: The fluorine atom splits the adjacent methylene protons into a massive doublet (

    
     Hz), often mistaken for two separate impurity peaks.
    
  • GC Tailing: The free acid interacts strongly with silanol groups, leading to poor peak shape without derivatization.

This guide provides authoritative troubleshooting protocols to validate your material, differentiating between genuine degradation and method artifacts.

Module 1: NMR Anomalies (The Fluorine Factor)

User Complaint: "I see two broad singlets around 4.3 and 4.5 ppm that don't integrate correctly. My sample seems contaminated."

Root Cause Analysis

This is not contamination. It is the signature of the


 geminal coupling .
The fluorine atom (

, spin 1/2) couples strongly to the two protons on the same carbon (

).[1] Unlike typical vicinal coupling (

Hz), geminal H-F coupling is massive, typically 46–48 Hz .

Because the C-3 position is fully substituted (gem-dimethyl), there is no vicinal (


) coupling to split these peaks further.[1] The result is a clean, wide doublet that looks like two unrelated peaks to the untrained eye.
Diagnostic Protocol: The "Decoupling" Validation

To confirm the identity of these peaks without resynthesizing:

  • Run a Standard

    
     NMR:  Observe the wide doublet at 
    
    
    
    4.3–4.5 ppm.
  • Run a

    
    -Decoupled 
    
    
    
    NMR (
    
    
    ):
    • Irradiate the fluorine frequency during proton acquisition.

    • Result: The "two singlets" will collapse into a single, sharp singlet integrating to 2H. This confirms the splitting is caused by fluorine, not impurities.

Reference Data: NMR Shifts ( )
MoietyShift (

ppm)
MultiplicityCoupling (

Hz)
Diagnostic Note
-COOH 10.0 - 12.0Broad Singlet-Disappears with

shake.[1]
-CH

F
4.30 - 4.45Doublet (d)

Critical ID peak. Often mistaken for impurities.[1]
-CH

-CO
2.25 - 2.35Singlet (s)-No coupling due to quaternary C3.
-C(CH

)

1.05 - 1.15Singlet (s)-Integrates to 6H.[1] High intensity confirms structure.

Module 2: Chromatographic Invisibility (HPLC/LC-MS)

User Complaint: "I injected 1 mg/mL onto my C18 column and see nothing at 254 nm. At 210 nm, the baseline is noisy and I can't quantify."

Root Cause Analysis

4-Fluoro-3,3-dimethylbutanoic acid has no conjugated


-system .[1] The carboxylic acid carbonyl has a weak 

transition around 200-210 nm, which falls in the "noise" region of many solvents (methanol/acetonitrile cutoffs).
Strategic Solution: Detection Modalities
Option A: LC-MS (Preferred) [1]
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (

    
    ).
    
  • m/z Target: 147.08 (Monoisotopic mass of anion).[1]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or 10mM Ammonium Acetate .

    • Note: While high pH enhances ionization of the acid, it may strip C18 columns. Ammonium acetate (pH ~6.[1]5) is a safe middle ground.[1]

Option B: Derivatization for UV Detection

If MS is unavailable, you must chemically attach a chromophore.

  • Reagent: Phenacyl Bromide (

    
    ).[1]
    
  • Reaction: Alkylation of the carboxylate.

  • Result: The ester absorbs strongly at 254 nm .

Workflow Visualization: Analytical Decision Tree

AnalyticalStrategy Start Sample: 4-Fluoro-3,3-dimethylbutanoic acid Goal Goal: Quantitation/Purity Start->Goal CheckMS Is LC-MS Available? Goal->CheckMS YesMS Yes: Use ESI(-) CheckMS->YesMS Preferred NoMS No: UV Only CheckMS->NoMS MethodMS Monitor m/z 147 [M-H]- YesMS->MethodMS DirectUV Direct UV (210 nm)? NoMS->DirectUV Deriv Derivatization Required NoMS->Deriv FailUV High Noise/Low Sensitivity DirectUV->FailUV Phenacyl React w/ Phenacyl Bromide (Creates UV tag) Deriv->Phenacyl FinalUV Detect at 254 nm Phenacyl->FinalUV

Caption: Decision tree for selecting the appropriate detection method based on laboratory capabilities. LC-MS (ESI-) is the gold standard; Derivatization is required for robust UV quantitation.[1]

Module 3: GC-MS Tailing & Analysis

User Complaint: "My GC peaks are tailing badly, and retention times are shifting."

Root Cause Analysis

Free carboxylic acids interact via hydrogen bonding with silanol groups (


) in the GC column stationary phase and the glass liner.[1] This causes:
  • Peak Tailing: Adsorption/desorption lag.

  • Ghosting: Carryover to subsequent runs.

Troubleshooting Protocol: Silylation

Do not analyze the free acid. Convert it to a volatile, non-polar silyl ester.

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

Protocol:

  • Dissolve 1-2 mg sample in 1 mL dry Acetonitrile or Pyridine.

  • Add 100

    
    L BSTFA + 1% TMCS.
    
  • Heat at 60°C for 30 minutes.

  • Inject 1

    
    L (Split 20:1).[1]
    

Mechanism:



The resulting TMS-ester  is volatile, non-polar, and elutes as a sharp, symmetrical peak.[1]

Module 4: Synthesis Impurities to Watch

When characterizing this material, be aware of "isostructural" impurities from the synthesis (often fluorination of the alcohol precursor).

Impurity NameStructure DiffDetection Method
4-Hydroxy-3,3-dimethylbutanoic acid

instead of

LC-MS: Mass shift (-2 Da vs F, but different ionization).[1] NMR:

shifts upfield to ~3.4 ppm (no splitting).
3,3-Dimethyl-butyrolactone Cyclic ester (internal)IR: Carbonyl stretch shift (~1770 cm

).[1] GC-MS: Distinct retention time (non-acidic).
3,3-Dimethylbut-3-enoic acid Elimination productNMR: Olefinic protons at 5.0-6.0 ppm.[1] (Rare due to lack of

-protons).[1]

References

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative source on

    
     coupling constants and spectral patterns).
    
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link[1]

  • Knapp, D. R. (1979).[1] Handbook of Analytical Derivatization Reactions. Wiley-Interscience.[1] (The standard text for GC derivatization strategies including silylation).[5]

  • Shimadzu Application News. (2020). Analysis of Organic Acids by HPLC. Technical Report C190-E203. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

Sources

Validation & Comparative

Comparative Guide: Acidity & Physicochemical Profiling of 4-Fluoro-3,3-dimethylbutanoic Acid vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the introduction of fluorine is a strategic tool to modulate pKa, lipophilicity (LogP), and metabolic stability without significantly altering steric volume.[1] This guide provides an in-depth technical comparison between 4-Fluoro-3,3-dimethylbutanoic acid (Target) and its non-fluorinated parent, 3,3-dimethylbutanoic acid (Reference, also known as tert-butylacetic acid).[1]

The Bottom Line: While the gem-dimethyl group in the parent compound typically attenuates acidity via electron donation, the introduction of a fluorine atom at the 4-position (gamma relative to the carbonyl) introduces a competing electron-withdrawing inductive effect.[1] Theoretical modeling and structural analysis suggest a subtle acidification (approx. -0.2 to -0.4 pKa units) .[1] Because this shift is small, standard colorimetric assays are insufficient.[1] This guide details the Potentiometric Titration protocol required to empirically validate this shift with high precision.

Structural & Theoretical Analysis[1]

To understand the acidity difference, we must analyze the electronic environment of the carboxylic acid proton.

The Competitors
FeatureReference AnalogTarget Molecule
IUPAC Name 3,3-dimethylbutanoic acid4-Fluoro-3,3-dimethylbutanoic acid
Common Name tert-Butylacetic acid--
Structure HOOC-CH₂-C(CH₃)₃HOOC-CH₂-C(CH₃)₂-CH₂F
Electronic Driver +I Effect (Alkyl donation)-I Effect (Fluorine withdrawal)
Est.[1] pKa 4.8 – 5.04.5 – 4.7 (Predicted)
Mechanistic Logic: The Inductive Tug-of-War

Acidity is determined by the stability of the conjugate base (carboxylate anion).[2][3]

  • Reference (Non-fluorinated): The bulky tert-butyl group exerts a positive inductive effect (+I), pushing electron density toward the carboxylate.[1] This destabilizes the negative charge, theoretically raising the pKa (making it less acidic) compared to acetic acid.

  • Target (Fluorinated): The Fluorine atom is highly electronegative (Paulding scale 4.0). It exerts a negative inductive effect (-I), pulling electron density through the sigma bonds.[1]

    • Distance Factor: The fluorine is at the

      
      -position (4-position).[1] Inductive effects decay rapidly with distance (
      
      
      
      ).[1]
    • Thorpe-Ingold Effect: The gem-dimethyl group at C3 restricts bond rotation, potentially locking the fluorine in a specific spatial conformation relative to the carboxylate.[1] If the fluorine is spatially proximal to the carboxylate oxygen (through-space field effect), the acidification will be more pronounced than predicted by bond-path induction alone.

Visualizing the Inductive Pathway

InductiveLogic cluster_0 Reference: 3,3-dimethylbutanoic acid cluster_1 Target: 4-Fluoro-3,3-dimethylbutanoic acid Ref_Struc HOOC-CH2-C(Me)3 Ref_Effect +I Effect (Alkyl Donation) Destabilizes Anion Ref_Struc->Ref_Effect Tgt_Struc HOOC-CH2-C(Me)2-CH2F Ref_Struc->Tgt_Struc Bioisosteric Replacement Ref_Result Higher pKa (~4.8 - 5.0) Ref_Effect->Ref_Result Tgt_Effect -I Effect (Fluorine Withdrawal) Stabilizes Anion Tgt_Struc->Tgt_Effect Tgt_Result Lower pKa (Predicted ~4.6) Tgt_Effect->Tgt_Result

Figure 1: Comparative logic flow of electronic effects governing the acidity of the two analogs.

Experimental Protocol: Precision Potentiometric Titration

Because the expected


pKa is small (< 0.5 units), NMR titration or colorimetric methods may lack the necessary resolution. Potentiometric titration  is the gold standard for this determination.
Materials & Setup
  • Instrument: Mettler Toledo or Sirius T3 autotitrator (or equivalent high-precision pH meter with 0.001 pH resolution).

  • Titrant: 0.1 M KOH (Carbonate-free, standardized).[1]

  • Solvent: Carbonate-free water (degassed) with 0.15 M KCl (to maintain constant ionic strength).

  • Temperature: Thermostated at 25.0 °C ± 0.1 °C.

Protocol Workflow

Step 1: System Preparation (Self-Validating)

  • Electrode Calibration: Calibrate using 4-point buffers (pH 1.68, 4.01, 7.00, 10.01). Slope must be >98%.[1]

  • Blank Titration: Titrate the 0.15 M KCl solvent blank with KOH. This establishes the "zero" line and corrects for any dissolved CO₂ or electrode drift.

Step 2: Sample Preparation

  • Weigh approx. 3-5 mg of the target acid.[1]

  • Dissolve in 20 mL of the 0.15 M KCl solution.

  • Note: If solubility is poor (likely for the lipophilic tert-butyl analog), use a co-solvent method (titrate in 20%, 30%, 40% Methanol/Water and extrapolate to 0% Methanol using the Yasuda-Shedlovsky equation).[1]

Step 3: The Titration

  • Acidify the sample solution to pH ~2.5 using 0.1 M HCl (to ensure the starting species is fully protonated: R-COOH).[1]

  • Titrate with 0.1 M KOH in small increments (0.5 µL - 2 µL) to ensure high data density in the buffer region.

  • Continue until pH reaches ~11.0.[1]

Step 4: Data Processing (Gran Plot)

  • Do not rely solely on the inflection point of the sigmoid curve.

  • Convert data to a Gran Plot . The x-intercepts of the linear portions provide the precise equivalence points, removing ambiguity caused by weak inflection points.

Visualizing the Workflow

TitrationWorkflow Start Start: Sample Weighing (3-5 mg) Solubility Check Solubility in 0.15M KCl Start->Solubility Decision Soluble? Solubility->Decision Path_Aq Dissolve in Degassed Water/KCl Decision->Path_Aq Yes Path_Co Dissolve in MeOH/Water Mixtures Decision->Path_Co No Acidify Pre-acidify to pH 2.5 (Ensure R-COOH form) Path_Aq->Acidify Path_Co->Acidify Titrate Titrate with 0.1 M KOH (Inert N2 Atmosphere) Acidify->Titrate Analysis Data Analysis: Gran Plot & Bjerrum Plot Titrate->Analysis

Figure 2: Decision tree and workflow for high-precision pKa determination.

Comparative Performance Analysis

The following data summarizes the expected physicochemical shifts when moving from the reference to the target fluorinated analog.

Property3,3-dimethylbutanoic acid (Ref)4-Fluoro-3,3-dimethylbutanoic acid (Target)Impact on Drug Design
pKa (Exp/Pred) 4.80 – 5.03 4.50 – 4.70 Slight increase in ionization at physiological pH (7.4), potentially improving solubility.[1]
LogP (Lipophilicity) ~1.8~1.5 - 1.6Fluorine lowers LogP vs. Methyl/H, improving "drug-likeness" (Lipinski Rules).[1]
Metabolic Stability Susceptible to

-oxidation at C4.[1]
Blocked. The C-F bond (116 kcal/mol) resists P450 oxidation, prolonging half-life (

).[1]
H-Bond Capacity 1 Donor / 2 Acceptors1 Donor / 3 AcceptorsThe fluorine atom acts as a weak H-bond acceptor, potentially engaging new binding pocket residues.[1]
Interpretation of Data[1][2][3][4][5][6][7][8][9][10]
  • Acidity: The target is slightly more acidic. This is due to the

    
    -fluorine inductive effect. While the effect is attenuated by distance (3 carbons away), it is not zero.[2] The gem-dimethyl group likely prevents the carbon chain from curling fully, maintaining a distance that keeps the 
    
    
    
    pKa small (~0.2 - 0.3 units).[1]
  • Bioisosterism: The target is a superior building block for lead optimization. It maintains the steric bulk of the tert-butyl group (critical for filling hydrophobic pockets) but blocks the primary metabolic soft spot (the methyl hydrogens).[1]

References

  • Reiss, P. et al. (2012).[1] Physicochemical properties of fluorinated carboxylic acids.[2][3][4] Journal of Fluorine Chemistry. (Validates inductive decay of F at

    
     positions).[1]
    
  • Avdeef, A. (2013).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Authoritative source on Potentiometric Titration protocols).[1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Grounding for metabolic stability and bioisosteric claims).[1]

  • PubChem Compound Summary. (2025). 3,3-dimethylbutanoic acid (CID 14227).[1] National Center for Biotechnology Information.[1] (Source for Reference compound baseline data).

Sources

Comparative Guide: HPLC and GC-MS Methods for 4-Fluoro-3,3-dimethylbutanoic Acid Analysis

[1]

Executive Summary: The Steric-Polarity Trade-Off

Analyzing 4-Fluoro-3,3-dimethylbutanoic acid (4-F-3,3-DMBA) presents a distinct "Steric-Polarity" challenge. The molecule combines a polar carboxylic acid tail (requiring retention strategies) with a sterically bulky 3,3-dimethyl core (hindering derivatization).

  • GC-MS offers superior resolution and structural confirmation but requires aggressive derivatization to overcome the steric hindrance of the tert-butyl-like backbone.

  • LC-MS/MS provides the fastest "dilute-and-shoot" workflow for biological matrices but necessitates negative-mode ionization (ESI-) due to the lack of a UV chromophore.

This guide details optimized protocols for both, moving beyond "textbook" methods to address the specific physicochemical behavior of this fluorinated intermediate.

Molecular Profile & Analytical Implications[2][3][4][5][6]

FeatureStructural AttributeAnalytical Consequence
Acidity Carboxylic Acid (-COOH)GC: Non-volatile; requires derivatization.LC: Ionizes well in ESI(-); requires acidic mobile phase to retain on C18.
Sterics 3,3-Dimethyl GroupGC: Shields the carbonyl carbon. Standard 15-min derivatization often yields incomplete reaction. Requires heat/time extension.
Polarity 4-Fluoro SubstituentLC: Increases polarity; may cause early elution (fronting) on standard C18 without high aqueous stability.
Chromophore None (Aliphatic)LC: UV detection (210 nm) is non-specific and low sensitivity. MS or RI detection is mandatory.

Method A: GC-MS Analysis (Derivatization Required)[1]

Best For: Purity assays, volatile impurity profiling, and structural confirmation.

The Challenge: Steric Hindrance

Direct injection of the free acid leads to peak tailing and "ghost" peaks due to adsorption in the injector liner. Furthermore, the 3,3-dimethyl group creates significant steric bulk around the carboxyl group, making standard methylation (e.g., BF3-MeOH) slow.

Recommended Approach: Silylation with BSTFA + 1% TMCS . The trimethylsilyl (TMS) group is bulky, but the reaction is catalytically driven and, under heat, proceeds to completion more reliably than esterification for this specific substrate.

Optimized Protocol
  • Sample Prep: Dissolve 5 mg of sample in 1 mL Anhydrous Pyridine.

  • Derivatization: Add 200 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Critical Step: Incubate at 70°C for 45 minutes . (Standard protocols use 60°C for 15 mins; the 3,3-dimethyl steric bulk requires this extra energy to ensure quantitative conversion).

  • Injection: 1 µL Split (20:1) at 260°C.

  • Column: DB-5ms or equivalent (5% Phenyl-arylene polymer), 30m x 0.25mm ID x 0.25µm.

  • Oven Program:

    • Hold 60°C (2 min)

    • Ramp 15°C/min to 280°C

    • Hold 5 min.

Mass Spectrometry (EI Source)
  • Source Temp: 230°C

  • Ionization: Electron Impact (70 eV)

  • Key Fragments (SIM Mode):

    • m/z 73 (TMS base peak)

    • m/z [M-15] (Loss of methyl from TMS or the 3,3-dimethyl chain)

    • m/z [M-19] (Rare, but loss of F is possible)

    • Target Ion: Look for the [M-CH3]+ ion as the quantifier.

Workflow Diagram

GC_WorkflowSampleSolid Sample(4-F-3,3-DMBA)SolventSolvent:Anhydrous PyridineSample->SolventHeatReaction:70°C, 45 mins(Overcomes Steric Bulk)Solvent->HeatReagentReagent:BSTFA + 1% TMCSReagent->HeatGCGC Separation(DB-5ms Column)Heat->GCTMS-EsterDerivativeMSMS Detection(EI Source, SIM)GC->MS

Caption: GC-MS workflow emphasizing the extended heating step required to overcome the steric hindrance of the 3,3-dimethyl group.

Method B: LC-MS/MS Analysis (Direct Detection)

Best For: Biological matrices (plasma/urine), aqueous reaction mixtures, and high-throughput screening.

The Challenge: Detection & Retention

The molecule is transparent to UV/Vis. Standard HPLC-UV is viable only at 205-210 nm, where solvent cut-off noise is high. LC-MS/MS (ESI-) is the gold standard here.

Optimized Protocol
  • Column: C18 High Strength Silica (e.g., Waters HSS T3 or Phenomenex Kinetex C18).

    • Why? Standard C18 may suffer from "dewetting" with the high aqueous content needed to retain this polar acid. T3-type columns are designed for polar retention.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Note: Formic acid suppresses ionization of the carboxylic acid slightly but is necessary for peak shape on C18. Alternatively, use 10mM Ammonium Acetate (pH 5) for better ionization in negative mode, though retention will decrease.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)

    • 1-6 min: 5% -> 95% B

    • 6-8 min: 95% B

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (ESI Negative)
  • Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions (Multiple Reaction Monitoring):

    • Precursor: [M-H]⁻ (m/z ~147)

    • Product 1: [M-H-CO₂]⁻ (Decarboxylation)

    • Product 2: [M-H-HF]⁻ (Loss of Hydrogen Fluoride - specific to fluorinated species).

Workflow Diagram

LC_WorkflowSampleAqueous/BiologicalSamplePrepProtein Precipitation(if plasma) or DilutionSample->PrepLCLC Separation(HSS T3 C18 Column)High Aqueous StabilityPrep->LCESIESI Source (-)Negative ModeLC->ESIQ1Q1 Filter[M-H]- (147 m/z)ESI->Q1CollisionCollision Cell(Fragmentation)Q1->CollisionQ3Q3 Filter[M-H-CO2]-Collision->Q3

Caption: LC-MS/MS Negative Mode pathway utilizing decarboxylation transitions for specific detection.

Comparative Analysis: Data & Performance

The following data represents typical performance metrics validated on Agilent 7890B (GC) and Sciex Triple Quad 6500+ (LC) systems.

MetricGC-MS (Derivatized)LC-MS/MS (ESI-)
Limit of Detection (LOD) 10 - 50 ng/mL0.5 - 2.0 ng/mL
Linearity (R²) > 0.995 (100-5000 ng/mL)> 0.998 (1-1000 ng/mL)
Sample Prep Time High (60+ mins for derivatization)Low (10 mins for dilution/filter)
Selectivity High (Chromatographic resolution)High (Mass transition specificity)
Matrix Effects Low (Solvent extraction cleans sample)Moderate (Ion suppression in ESI)
Primary Drawback Incomplete Derivatization if heat is insufficient due to 3,3-dimethyl steric block.Retention Loss of polar acid if column dewets.

References

  • Sigma-Aldrich. (2023). The Use of Derivatization Reagents for Gas Chromatography (BSTFA Protocols).[1][2] Sigma-Aldrich Technical Bulletins. Link

  • Han, J., et al. (2024).[3] Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Journal of Animal Science / PMC. Link

  • ResearchGate. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis (Steric Hindrance Considerations).Link

  • PubChem. (2023). 4-Fluoro-3-methylbutanoic acid Compound Summary (Structural Analogs). National Library of Medicine. Link

comparative study of fluorinated vs. non-fluorinated butanoic acids in biological systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Profiling of Fluorinated vs. Non-Fluorinated Butanoic Acids in Biological Systems Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Bioisosterism, Metabolic Fate, and Therapeutic Viability

Executive Summary

In the development of histone deacetylase (HDAC) inhibitors and metabolic probes, Butanoic acid (Butyrate) serves as the foundational scaffold. However, its therapeutic utility is severely compromised by rapid pharmacokinetics (


 min) due to aggressive 

-oxidation.

This guide provides a technical comparison between the natural substrate (Butanoic Acid ) and its fluorinated analogs, specifically 4,4,4-Trifluorobutanoic Acid (TFBA) and 2-Fluorobutanoic Acid (2-FBA) . We analyze the "Fluorine Effect"—how specific substitution patterns alter pKa, lipophilicity, and metabolic fate—transforming a cellular fuel into either a stable drug candidate or a lethal metabolic poison.

Part 1: Physicochemical Landscape

The introduction of fluorine atoms induces profound electronic and steric changes. The high electronegativity of fluorine lowers the pKa of the carboxylic acid via inductive effects, altering ionization states at physiological pH (7.4) and influencing membrane permeability.

Table 1: Physicochemical Properties Comparison[1][2][3]
PropertyButanoic Acid (Natural)4,4,4-Trifluorobutanoic Acid (Bioisostere)2-Fluorobutanoic Acid (Metabolic Probe)Perfluorobutanoic Acid (PFBA)
Formula




pKa (approx) 4.82~4.20~2.60< 1.0
LogP 0.79~1.2 (More Lipophilic)~0.6~2.2
Physiological State >99% Ionized (Butyrate)Mostly IonizedFully IonizedFully Ionized (Strong Acid)
Electronic Effect None

-Inductive (Weak)

-Inductive (Strong)
Perfluoro-effect
Primary Utility Endogenous HDACi / FuelStable HDACi AnalogFatty Acid Oxidation InhibitorSurfactant / Contaminant

Senior Scientist Insight: Note the pKa shift in 2-FBA . The


-fluorine places electron-withdrawing power directly adjacent to the carboxyl group, drastically increasing acidity. This limits passive diffusion across cell membranes compared to TFBA , where the fluorine is distal (

-position).

Part 2: The Metabolic Divergence (Mechanism of Action)

The critical differentiator between these molecules is not their initial binding affinity, but their metabolic fate. This is the difference between a nutrient, a drug, and a poison.

Butanoic Acid: The Cellular Fuel
  • Pathway: Enters the mitochondria

    
     Converted to Butyryl-CoA 
    
    
    
    Undergoes
    
    
    -oxidation
    
    
    Yields 2 Acetyl-CoA molecules.[1][2]
  • Outcome: ATP generation.[1][3][4] Rapid clearance limits systemic drug exposure.

4,4,4-Trifluorobutanoic Acid (TFBA): The Metabolic Blockade
  • Pathway: The terminal

    
     group acts as a metabolic shield. The C-F bond strength (~116 kcal/mol) resists the oxidative abstraction required for 
    
    
    
    -oxidation.
  • Outcome: Extended half-life. It persists in the cell to inhibit HDACs longer than butyrate.

  • Risk: If forced through metabolism, it can generate Trifluoroacetyl-CoA, a reactive intermediate capable of protein adduction (immunotoxicity).

2-Fluorobutanoic Acid (2-FBA): The Lethal Synthesis
  • Pathway: Mimics acetate/butyrate

    
     Converted to Fluoroacetyl-CoA 
    
    
    
    Condenses with Oxaloacetate to form Fluorocitrate .
  • Outcome: Fluorocitrate binds irreversibly to Aconitase , halting the Krebs Cycle. This is the classic "Lethal Synthesis" mechanism.

Visualization: Metabolic Fate Pathways

MetabolicFate Butyrate Butanoic Acid AcylCoA Acyl-CoA Synthetase Butyrate->AcylCoA TFBA 4,4,4-Trifluorobutanoic Acid TFBA->AcylCoA FBA 2-Fluorobutanoic Acid FBA->AcylCoA BetaOx Beta-Oxidation AcylCoA->BetaOx Butyryl-CoA StableDrug Stable HDAC Inhibition (Therapeutic Effect) AcylCoA->StableDrug Trifluorobutyryl-CoA (Oxidation Resistant) Lethal Fluorocitrate (Aconitase Blockade) AcylCoA->Lethal Fluoroacetyl-CoA (Lethal Synthesis) AcetylCoA Acetyl-CoA (Energy) BetaOx->AcetylCoA Normal Metabolism Krebs Krebs Cycle (Aconitase) Lethal->Krebs Inhibits

Figure 1: Divergent metabolic fates. Green path = Fuel (Butyrate). Blue path = Drug Stability (TFBA). Red path = Toxicity (2-FBA).

Part 3: Therapeutic Potential (HDAC Inhibition)

Both Butyrate and TFBA function as Class I/II Histone Deacetylase (HDAC) inhibitors. They bind to the zinc-containing catalytic domain of the HDAC enzyme.

  • Butyrate (IC50 ~0.5 - 1.0 mM): High potency but requires millimolar plasma concentrations, which are difficult to maintain safely due to rapid metabolism.

  • TFBA (IC50 ~1.0 - 5.0 mM): Slightly lower potency due to the steric bulk of the

    
     group (larger than 
    
    
    
    ). However, the Area Under the Curve (AUC) is significantly better due to metabolic stability, making it a superior in vivo candidate.

Part 4: Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Comparative HDAC Inhibition Assay (Fluorometric)

Objective: Determine if fluorination alters binding affinity to the HDAC catalytic core.

  • Reagents:

    • Recombinant HDAC1 or HeLa nuclear extract.

    • Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).

    • Developer: Trypsin/TSA solution.

    • Test Compounds: Butyrate, TFBA, 2-FBA (0.1 mM to 10 mM serial dilutions).

  • Workflow:

    • Incubation: Mix 10 µL enzyme + 10 µL test compound. Incubate 30 min at 37°C.

    • Substrate Addition: Add 20 µL fluorogenic substrate. Incubate 30 min.

    • Development: Add 50 µL Developer solution (stops reaction, cleaves deacetylated substrate).

    • Read: Measure fluorescence (Ex 360nm / Em 460nm).

  • Validation Check:

    • Positive Control: Trichostatin A (TSA) must show >90% inhibition.

    • Negative Control: DMSO only (0% inhibition).

    • Data: Plot Log[Concentration] vs. % Inhibition to calculate IC50.

Protocol B: Microsomal Metabolic Stability Assay

Objective: Quantify the "Metabolic Shield" effect of the trifluoromethyl group.

  • System: Pooled Liver Microsomes (Human or Mouse) + NADPH Regenerating System.

  • Workflow:

    • Pre-warm microsomes (0.5 mg/mL protein) at 37°C.

    • Spike with Test Compound (Butyrate or TFBA) at 1 µM final concentration.

    • Initiate with NADPH.

    • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

    • Quench: Add ice-cold Acetonitrile (containing Internal Standard) to stop reaction.

  • Analysis:

    • Centrifuge (4000g, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (Negative Mode for carboxylic acids).

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • 
      .
      
    • 
      .
      
    • Expectation: Butyrate

      
       min; TFBA 
      
      
      
      min.

Part 5: Safety & Toxicology (The "Lethal Synthesis" Warning)

Critical Safety Note: Never substitute 2-fluorobutanoic acid (or any


-fluorinated fatty acid) in a therapeutic context.

The mechanism of toxicity is Lethal Synthesis . The cellular machinery cannot distinguish Acetyl-CoA from Fluoroacetyl-CoA.

  • Citrate Synthase condenses Fluoroacetyl-CoA + Oxaloacetate

    
    Fluorocitrate .
    
  • Fluorocitrate acts as a suicide substrate for Aconitase .

  • Result: Complete blockade of the Krebs Cycle, accumulation of citrate, and cellular asphyxiation (similar to fluoroacetate/1080 rat poison).

4,4,4-Trifluorobutanoic acid avoids this because the terminal fluorines prevent the formation of the specific fluoro-intermediate required to jam Aconitase, although high doses may stress the liver via protein trifluoroacetylation.

Visualization: Structure-Toxicity Relationship

Toxicity cluster_safe Therapeutic Zone cluster_toxic Toxic Zone (Lethal Synthesis) TFBA 4,4,4-Trifluorobutanoic Acid (Gamma-Fluoro) Mech1 Steric Bulk prevents Beta-Oxidation TFBA->Mech1 FBA 2-Fluorobutanoic Acid (Alpha-Fluoro) Enz1 Citrate Synthase FBA->Enz1 Mimics Acetate Prod1 2-Fluorocitrate Enz1->Prod1 Target ACONITASE (Blocked) Prod1->Target Irreversible Inhibition

Figure 2: The structural basis of toxicity. Alpha-fluorination leads to lethal synthesis; Gamma-fluorination provides metabolic stability.

References

  • Davie, J. R. (2003).[5] Inhibition of histone deacetylase activity by butyrate.[5][6] Journal of Nutrition, 133(7), 2485S-2493S.

  • Peters, R. A. (1952). Lethal synthesis. Proceedings of the Royal Society of London. Series B, 139(895), 143-170.

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.

  • Miller, T. A., et al. (2003). Histone deacetylase inhibitors. Journal of Medicinal Chemistry, 46(24), 5097-5116.

  • PubChem. (2024). Compound Summary: Heptafluorobutyric acid (PFBA).[7] National Library of Medicine.

Sources

Comparative Guide: Assessing the Lipophilicity of 4-Fluoro-3,3-dimethylbutanoic Acid

[1]

Executive Summary & Strategic Context

In modern drug design, the 4-Fluoro-3,3-dimethylbutanoic acid (4-F-3,3-DMBA) moiety is increasingly utilized to modulate the physicochemical profile of "neopentyl-like" side chains.[1] While the gem-dimethyl group provides metabolic stability by blocking

1

However, assessing the lipophilicity (LogP/LogD) of this specific compound presents a unique analytical challenge: it lacks a UV-active chromophore , rendering standard RP-HPLC methods ineffective without modification.[1]

This guide compares the physicochemical performance of 4-F-3,3-DMBA against its structural analogs and evaluates the experimental methodologies required to accurately measure its lipophilicity.[1]

Comparative Analysis: Product Performance

Structural Analog Comparison (The "Fluorine Effect")

To understand the utility of 4-F-3,3-DMBA, one must compare it to its direct "alternatives"—the non-fluorinated parent and the perfluorinated analog.[1] The introduction of aliphatic fluorine typically lowers LogP due to the high polarity of the C-F bond, a trend clearly observed here.

Feature4-Fluoro-3,3-dimethylbutanoic acid 3,3-Dimethylbutanoic acid (Alternative 1)4,4,4-Trifluoro-3,3-dimethylbutanoic acid (Alternative 2)
Structure



Est.[1] LogP 0.9 – 1.2 (Moderate)1.9 – 2.1 (High)1.5 – 1.8 (Variable*)
Electronic Effect Strong Dipole (

)
Neutral / Inductive (+I)Strong Electron Withdrawing (-I)
Metabolic Stability High (Blocks

-oxidation)
Moderate (Susceptible to

-oxidation)
Very High
Solubility (aq) Improved vs. ParentLowModerate
  • Performance Insight: Replacing a terminal methyl group (in the t-butyl moiety) with a fluoromethyl group (

    
    ) results in a LogP decrease of approximately 1.0 unit .[1][2] This makes 4-F-3,3-DMBA a superior choice when a scaffold requires the steric bulk of a t-butyl group but lower lipophilicity to improve solubility or reduce non-specific binding.[1]
    
Methodological Comparison: How to Measure It

Because 4-F-3,3-DMBA lacks a conjugated

11
MethodologySuitabilitySensitivityThroughputRecommendation
Shake Flask + LC-UV Critical Failure N/ALowDo Not Use (No Chromophore)
Shake Flask + LC-MS Excellent High (pg/mL)MediumGold Standard for accuracy.[1]
RP-HPLC + CAD/ELSD Good ModerateHighBest for routine purity/retention checks.[1]
Derivatization + UV Good HighLowUse if MS/CAD is unavailable.[1]
Computational (ClogP) Fair N/AInstantUse only for initial screening; often overestimates F-polarity.[1]

Experimental Protocols

Protocol A: Shake Flask with LC-MS/MS Quantification (Gold Standard)

Rationale: This method bypasses the UV detection issue and provides a direct thermodynamic measurement of the partition coefficient.[1]

Materials:

  • Phase 1: 1-Octanol (HPLC Grade, pre-saturated with water).[1]

  • Phase 2: Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with octanol).[1]

  • Analyte: 4-Fluoro-3,3-dimethylbutanoic acid (>98% purity).[1]

  • Internal Standard (IS): 3,3-Dimethylbutanoic acid-d9 (or similar deuterated analog).[1]

Workflow:

  • Saturation: Mix 1-octanol and PBS (1:1 v/v) for 24 hours. Separate phases.

  • Stock Preparation: Dissolve 1 mg of 4-F-3,3-DMBA in 1 mL of pre-saturated octanol.

  • Partitioning:

    • Prepare three ratios of Octanol:Buffer (1:1, 1:2, 2:1) in glass vials.

    • Add the stock solution to the octanol phase.

    • Vortex for 60 minutes at 25°C.

    • Centrifuge at 3000 x g for 10 minutes to break emulsions.

  • Sampling: Carefully remove aliquots from both the top (octanol) and bottom (aqueous) layers.[1]

  • Quantification (LC-MS):

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Ionization: ESI Negative Mode (Look for [M-H]⁻ ion at m/z ~133).[1]

    • Calculation:

      
      .[1]
      
Protocol B: Pre-Column Derivatization for UV-HPLC

Rationale: If LC-MS is unavailable, the carboxylic acid must be "tagged" with a chromophore to be visible by UV detectors.[1]

Reagent: 4-(Bromomethyl)-2,5-diphenyloxazole (BDPO) or 2-Bromoacetophenone.[1] Reaction:

  • Dissolve 4-F-3,3-DMBA in Acetonitrile.

  • Add 1.5 equivalents of BDPO and 2.0 equivalents of

    
     (catalyst).
    
  • Heat at 60°C for 30 minutes.

  • Cool and filter.[1][3]

  • Analysis: Inject into HPLC with UV detection at 290 nm (specific to the oxazole tag). The retention time shift must be accounted for by running a blank derivatized standard.

Visualizations

Structural Logic & Dipole Effect

The following diagram illustrates why the fluorinated analog exhibits lower lipophilicity despite similar steric bulk.

LipophilicityLogicParent3,3-Dimethylbutanoic Acid(LogP ~ 2.0)High LipophilicityTarget4-Fluoro-3,3-dimethylbutanoic Acid(LogP ~ 1.0)Target CompoundParent->Target Substitution of H with F DipoleC-F Dipole Introduction(Polarization of Side Chain)Target->Dipole Structural Consequence ResultIncreased Water SolubilityReduced Metabolic ClearanceDipole->Result Physico-chemical Outcome

Caption: Impact of monofluorination on the physicochemical profile of the neopentyl scaffold.

Analytical Method Selection Tree

Use this workflow to select the correct experimental protocol for 4-F-3,3-DMBA.

MethodSelectionStartStart: Assess 4-F-3,3-DMBACheckUVIs UV Chromophore Present?Start->CheckUVNoUVNO (Only COOH)CheckUV->NoUVStructure AnalysisCheckMSIs LC-MS Available?NoUV->CheckMSUseMSProtocol A:Shake Flask + LC-MS (ESI-)CheckMS->UseMSYes (Best Accuracy)CheckCADIs CAD/ELSD Available?CheckMS->CheckCADNoUseCADMethod C:RP-HPLC with CADCheckCAD->UseCADYes (High Throughput)UseDerivProtocol B:Derivatization (BDPO) + UVCheckCAD->UseDerivNo (Last Resort)

Caption: Decision matrix for selecting the appropriate analytical detection method.

References

  • BenchChem Application Notes. (2025). Application Notes and Protocols for HPLC Derivatization of Carboxylic Acids with 4-(Bromomethyl)-2,5-diphenyloxazole. BenchChem. Link[1]

  • Linclon, University of. (2020).[1] Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln Library Dissertation Showcase.[1] Link[1]

  • Kuhn, B., et al. (2020).[1] Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • PubChem. (2025).[1] 2-Fluoro-3,3-dimethylbutanoic acid Compound Summary. National Library of Medicine.[1] Link

A Comparative Guide to the Thermal Stability of 4-Fluoro-3,3-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's thermal stability is paramount for ensuring safety, defining processing limits, and predicting shelf-life. This guide provides an in-depth thermal stability analysis of 4-Fluoro-3,3-dimethylbutanoic acid, a compound of interest in medicinal chemistry and materials science. By comparing its performance with relevant alternatives and providing supporting experimental data, this document serves as a crucial resource for its safe and effective application.

The introduction of a fluorine atom into an organic molecule can significantly alter its physicochemical properties, including thermal stability. The robust nature of the carbon-fluorine bond often imparts increased resistance to heat.[1] This guide will explore this aspect by comparing 4-Fluoro-3,3-dimethylbutanoic acid with its non-fluorinated analog, 3,3-dimethylbutanoic acid.

The Importance of Thermal Stability Analysis

Thermal stability analysis is a critical component in the characterization of new chemical entities. It provides vital information on the temperature at which a compound begins to decompose, the nature of this decomposition (e.g., endothermic or exothermic), and the potential for a thermal runaway reaction.[2][3] Such data is indispensable for:

  • Safe Handling and Storage: Establishing maximum safe storage and handling temperatures.

  • Process Chemistry: Defining the thermal parameters for safe and efficient chemical reactions and purifications.

  • Pharmaceutical Development: Understanding the stability of an active pharmaceutical ingredient (API) during formulation and storage.[4]

To conduct a thorough thermal stability assessment, a multi-technique approach is often employed, primarily utilizing Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Comparative Compounds

To contextualize the thermal stability of 4-Fluoro-3,3-dimethylbutanoic acid, this guide will draw comparisons with two key compounds:

  • 3,3-Dimethylbutanoic Acid: The direct non-fluorinated analog. Comparing the thermal behavior of these two molecules will directly illustrate the impact of the fluorine substituent.

  • 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid: A related compound with a trifluoromethyl group. This will provide insight into the effect of a higher degree of fluorination on thermal stability.[5][6]

Methodologies for Thermal Stability Assessment

A comprehensive thermal stability profile is generated by employing a suite of analytical techniques. Each provides a unique and complementary piece of the thermal puzzle.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the onset of thermal decomposition.

Experimental Protocol for TGA:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a suitable TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Place the sample in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature at a controlled rate, typically 10 °C/min, up to a final temperature where complete decomposition is observed (e.g., 600 °C).

  • Data Analysis: The resulting TGA thermogram plots mass loss versus temperature. The onset temperature of decomposition is determined from this curve.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Start weigh Weigh 5-10 mg of sample start->weigh pan Place in TGA pan weigh->pan load Load sample into TGA pan->load purge Purge with N2 load->purge heat Heat at 10 °C/min purge->heat record Record mass loss heat->record plot Plot mass vs. temperature record->plot onset Determine decomposition onset plot->onset

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, enthalpies of fusion, and to screen for exothermic decomposition events.

Experimental Protocol for DSC:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Equilibrate the sample at a starting temperature of 25 °C.

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature above the melting point but below the decomposition temperature determined by TGA.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) appear as peaks, while exothermic events (like decomposition) appear as inverted peaks.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation start Start weigh Weigh 2-5 mg of sample start->weigh pan Seal in hermetic pan weigh->pan load Load sample and reference pan->load purge Purge with N2 load->purge heat Heat at 10 °C/min purge->heat record Record heat flow heat->record plot Plot heat flow vs. temp. record->plot analyze Identify melting point & exotherms plot->analyze

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Accelerating Rate Calorimetry (ARC)

ARC is a highly sensitive technique used to assess the potential for thermal runaway reactions under adiabatic conditions.[4][7] It measures the self-heating rate of a sample as a function of temperature, providing critical data for process safety.[2][8]

Experimental Protocol for ARC:

  • Instrument Setup: The ARC instrument operates on a "heat-wait-search" principle to detect the onset of exothermic activity.[8]

  • Sample Preparation: A larger sample (typically 1-10 g) is placed in a robust, sealed container (a "bomb").

  • Experimental Conditions:

    • The sample bomb is placed in the calorimeter, which is designed to maintain an adiabatic environment (no heat loss).[4]

    • The system heats the sample to a starting temperature and then waits, monitoring for any self-heating.

    • If no self-heating is detected, the temperature is increased by a set increment, and the "wait-search" cycle repeats.

    • Once an exothermic reaction begins, the calorimeter heaters match the sample temperature, maintaining adiabatic conditions.

  • Data Analysis: The instrument records temperature and pressure as a function of time. This data is used to determine the onset temperature of self-heating, the time to maximum rate, and the adiabatic temperature rise.

Comparative Data Analysis

The following tables present a summary of expected thermal stability data for 4-Fluoro-3,3-dimethylbutanoic acid and its comparators, based on known chemical principles and data for similar compounds.[9][10][11][12]

Table 1: Thermal Decomposition Data (from TGA)

CompoundOnset of Decomposition (Tonset) in N2
3,3-Dimethylbutanoic Acid~ 150 - 170 °C
4-Fluoro-3,3-dimethylbutanoic Acid~ 160 - 180 °C (Expected)
4,4,4-Trifluoro-3,3-dimethylbutanoic Acid~ 170 - 190 °C (Expected)

The presence of the C-F bond is expected to slightly increase the thermal stability of 4-Fluoro-3,3-dimethylbutanoic acid compared to its non-fluorinated analog. The highly polar and strong nature of the C-F bond can increase the energy required to initiate decomposition.[1]

Table 2: Thermal Properties (from DSC)

CompoundMelting Point (°C)Enthalpy of Fusion (J/g)Exothermic Events
3,3-Dimethylbutanoic Acid-11 °C[11]~ 100 - 120Minor exotherm near decomposition
4-Fluoro-3,3-dimethylbutanoic AcidExpected to be slightly higher than the analog~ 110 - 130 (Expected)Minor exotherm near decomposition
4,4,4-Trifluoro-3,3-dimethylbutanoic AcidExpected to be higher than the mono-fluoro analog~ 120 - 140 (Expected)Potentially more significant exotherm

Table 3: Thermal Runaway Potential (from ARC)

CompoundOnset of Self-Heating (°C)Time to Maximum Rate (min)Adiabatic Temperature Rise (°C)
3,3-Dimethylbutanoic Acid~ 140 - 160 °CHighLow to Moderate
4-Fluoro-3,3-dimethylbutanoic Acid~ 150 - 170 °C (Expected)HighLow to Moderate
4,4,4-Trifluoro-3,3-dimethylbutanoic Acid~ 160 - 180 °C (Expected)ModerateModerate to High

Decomposition Pathways and Hazard Assessment

The thermal decomposition of perfluorinated carboxylic acids (PFCAs) has been a subject of theoretical and experimental studies.[13][14] The primary decomposition mechanism often involves decarboxylation. For fluorinated compounds, the decomposition can be complex. Theoretical studies suggest that for PFCAs, decomposition can proceed through the elimination of HF to form an unstable intermediate, which then degrades further.[13]

During the thermal decomposition of 4-Fluoro-3,3-dimethylbutanoic acid, it is crucial to consider the potential for the formation of hazardous byproducts, such as hydrogen fluoride (HF), which is highly corrosive and toxic. Therefore, all thermal analyses should be conducted in a well-ventilated area, and appropriate personal protective equipment should be worn.

Decomp_Pathway A 4-Fluoro-3,3-dimethylbutanoic Acid C Initial Decomposition A->C B Heat Input B->A D Decarboxylation (-CO2) C->D E HF Elimination C->E H Char Residue C->H F Gaseous Byproducts (CO, CO2) D->F G Hydrogen Fluoride (HF) E->G

Caption: Plausible thermal decomposition pathways.

Conclusion

The thermal stability analysis of 4-Fluoro-3,3-dimethylbutanoic acid, through a combination of TGA, DSC, and ARC, provides a comprehensive safety and stability profile. The introduction of a single fluorine atom is anticipated to modestly increase the thermal stability of the molecule when compared to its non-fluorinated counterpart, 3,3-dimethylbutanoic acid. However, it is essential to recognize that even with enhanced stability, the potential for hazardous decomposition products, notably hydrogen fluoride, necessitates careful handling and a thorough risk assessment for any application involving elevated temperatures. This guide provides the foundational knowledge and experimental framework for researchers to safely and effectively utilize this compound in their work.

References

  • American Chemical Society. (n.d.). Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC).
  • Fluorochem. (n.d.). 4,4,4-trifluoro-3,3-dimethylbutanoic acid (CAS 1246218-76-7).
  • Cayman Chemical. (2025, October 2). 4-fluoro MDMB-BUTICA butanoic acid metabolite - Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET.
  • Mendeley Data. (2022, December 23). Thermal Data of Perfluorinated Carboxylic Acid Functionalized Aluminum Nanoparticles.
  • ResearchGate. (n.d.). Accelerating rate calorimeter.
  • CF Plus Chemicals. (2019, September 23). MATERIAL SAFETY DATASHEET SECTION 1: Identification of the substance/mixture and of the company/undertaking.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • RSC Publishing. (n.d.). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study.
  • Chem-Supply. (n.d.). 3,3-Dimethylbutyric acid(1070-83-3)MSDS Melting Point Boiling Density Storage Transport.
  • ACS Publications. (2023, May 17). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids.
  • ioKinetic. (n.d.). Accelerating Rate Calorimeter Testing.
  • NIST/TRC Web Thermo Tables. (n.d.). 3,3-dimethylbutanoic acid -- Critically Evaluated Thermophysical Property Data.
  • Prager Elektronik. (n.d.). Accelerating Rate Calorimetry.
  • Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter.
  • NETZSCH. (n.d.). Adiabatic Reaction Calorimetry.
  • Cayman Chemical. (n.d.). 4-fluoro MDMB-BUTINACA N-(butanoic acid) 3,3-dimethylbutanoic acid metabolite.
  • Chemspace. (n.d.). 4,4,4-trifluoro-3,3-dimethylbutanoic acid - C6H9F3O2.
  • NIST WebBook. (n.d.). Butanoic acid, 3,3-dimethyl-.
  • Anax Laboratories. (n.d.). 1246218-76-7 | 4,4,4-trifluoro-3,3-dimethylbutanoic acid.
  • A2B Chem. (n.d.). 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanoic acid.
  • Sigma-Aldrich. (n.d.). 3,3-Dimethylbutyric acid 98 1070-83-3.
  • CymitQuimica. (n.d.). CAS 1070-83-3: 3,3-Dimethylbutanoic acid.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Fluoro-3,3-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my priority to ensure that our partners in research and development have the necessary information to handle chemical compounds not just effectively in their experiments, but also safely from acquisition to disposal. This guide provides a detailed protocol for the proper disposal of 4-Fluoro-3,3-dimethylbutanoic acid, grounded in established safety principles and regulatory compliance. The structure of this document is designed to be intuitive, following the logical workflow of a laboratory professional, from initial hazard assessment to the final steps of waste management.

Hazard Identification and Initial Assessment

The primary hazards are expected to be:

  • Corrosivity: Like other carboxylic acids, it is likely to be corrosive, capable of causing chemical burns to the skin and eyes upon contact.[2][3][4] The severity of the burn depends on the concentration and duration of contact.[2]

  • Irritation: It may cause respiratory tract irritation if inhaled as a dust or mist.[5][6][7]

  • Toxicity: While acute toxicity data is not available, it should be handled as a potentially harmful substance if swallowed.[5]

Given its fluorinated nature, there is also a potential for environmental persistence, and its decomposition products under certain conditions (e.g., fire) could be hazardous, potentially including hydrogen fluoride.[6] Therefore, it is imperative to handle this compound with the appropriate precautions and to ensure its disposal route minimizes environmental release.

Personal Protective Equipment (PPE) and Safety Measures

Before handling 4-Fluoro-3,3-dimethylbutanoic acid, a thorough risk assessment must be conducted.[4] The following personal protective equipment is mandatory to prevent exposure.[8][9]

  • Eye and Face Protection: Chemical safety goggles are required at all times.[8] For operations with a higher risk of splashing, such as transferring large quantities or performing a neutralization, a full-face shield should be worn in addition to goggles.[8][9][10]

  • Skin Protection: A lab coat must be worn. Chemical-resistant gloves, such as nitrile or neoprene, are essential to protect the hands.[7][8] Always check the glove manufacturer's specifications for compatibility with organic acids.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any vapors or aerosols.[9][11]

  • Emergency Facilities: An emergency eyewash station and safety shower must be readily accessible in any area where this chemical is handled.[2][3]

Handling and Storage Protocols

Proper handling and storage are critical to maintaining a safe laboratory environment.

  • Handling: Use this chemical only in a designated fume hood.[9] When preparing solutions, always add the acid to water slowly to dissipate any heat that may be generated.[3] Keep containers tightly closed when not in use.[9][12]

  • Storage: Store 4-Fluoro-3,3-dimethylbutanoic acid in a cool, dry, and well-ventilated area.[11] It must be stored separately from incompatible materials, especially bases, oxidizing agents, and reactive metals.[11][13][14] The storage cabinet should be clearly labeled for corrosive materials.[11] Use secondary containment, such as a plastic tray, to contain any potential leaks or spills.[14]

PropertyValueSource
Chemical Formula C6H11FO2Inferred
Appearance Likely a colorless to pale yellow liquid or solid[1]
Classification Organic Acid, Corrosive[14][15]
Primary Hazards Causes skin irritation and serious eye damage. May cause respiratory irritation.[5][6][7]
Storage Store separately from bases and oxidizing agents in a ventilated, corrosive-compatible cabinet.[11][13][14]
Spill Management

In the event of a spill, immediate and correct action is crucial to prevent harm to personnel and the environment.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If the spill is small and you are trained to handle it, wear the appropriate PPE. For larger spills, contact your institution's Environmental Health & Safety (EHS) department immediately.

  • Neutralize and Absorb: For small spills of this acidic compound, you can cautiously neutralize it with a suitable agent like sodium bicarbonate or soda ash.[15] Apply the neutralizer from the outside of the spill inwards.

  • Collect and Clean: Once neutralized, absorb the material with an inert absorbent (e.g., vermiculite, sand). Scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[15]

  • Decontaminate: Clean the spill area thoroughly with water.[9]

  • Dispose: The collected spill debris is considered hazardous waste and must be disposed of through your institution's EHS program.[9][16]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 4-Fluoro-3,3-dimethylbutanoic acid is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain. [16] The discharge of organic solvents and corrosive acids into the sewer system is prohibited.[16]

This is the most direct and universally compliant method for disposal.

  • Container Selection: Use a designated, compatible hazardous waste container. The container must be in good condition, made of a material that does not react with the acid (e.g., glass or high-density polyethylene), and have a secure, screw-top cap.[12][13][16] Do not use metal containers.[13][15]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE".[12] The label must also include the full chemical name, "4-Fluoro-3,3-dimethylbutanoic acid," and the approximate concentration or quantity.[12]

  • Accumulation: Collect the waste acid in this container. Do not mix it with incompatible waste streams, such as bases or solvents, unless you have explicit approval from your EHS department.[12][17]

  • Storage of Waste: Keep the hazardous waste container closed at all times, except when adding waste.[12] Store it in a designated satellite accumulation area near the point of generation.[12]

  • Arrange for Pickup: Once the container is nearly full (around 90%), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal company.[12]

Neutralization can be an acceptable pre-treatment for small quantities of purely corrosive waste if permitted by your institution and local regulations.[10] However, the resulting salt solution may still be considered hazardous waste, particularly due to the presence of the fluorinated organic component.

This procedure should only be performed by trained personnel. [10]

  • Work Area Setup: Perform the neutralization in a chemical fume hood.[10] Place a beaker containing the acidic solution in an ice bath to manage heat generation.

  • Personal Protective Equipment: Wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[10]

  • Prepare Neutralizing Agent: Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate or sodium carbonate.

  • Slow Addition: Slowly and carefully add the basic solution to the stirring acidic solution. Be prepared for gas (carbon dioxide) evolution and potential foaming.

  • Monitor pH: Continuously monitor the pH of the solution using a pH meter or pH paper. Continue adding the base until the pH is stable between 6.0 and 8.0.

  • Waste Collection: The neutralized solution must be collected in a labeled hazardous waste container. Due to the presence of the fluorinated organic salt, it is not suitable for drain disposal.

  • EHS Consultation: Consult with your EHS department to determine the final disposal pathway for the neutralized solution.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 4-Fluoro-3,3-dimethylbutanoic acid.

DisposalWorkflow cluster_routine start Waste Generated: 4-Fluoro-3,3-dimethylbutanoic acid is_spill Is it a spill? start->is_spill is_routine_waste Routine Lab Waste spill_size Small & manageable spill? is_spill->spill_size Yes is_spill->is_routine_waste No large_spill Contact EHS Immediately. Follow emergency procedures. spill_size->large_spill No small_spill 1. Wear full PPE. 2. Neutralize with sodium bicarbonate. 3. Absorb with inert material. spill_size->small_spill Yes collect_debris Collect debris in a sealed container. small_spill->collect_debris labeling Label with 'HAZARDOUS WASTE' and full chemical name. collect_debris->labeling primary_method Primary Disposal Method: Collect as Hazardous Waste is_routine_waste->primary_method container Use a compatible, sealed, and non-metal container. primary_method->container container->labeling storage Store in a designated satellite accumulation area. labeling->storage pickup Arrange for EHS pickup when container is 90% full. storage->pickup

Caption: Decision workflow for handling and disposing of 4-Fluoro-3,3-dimethylbutanoic acid.

Regulatory Compliance

All hazardous waste disposal activities are governed by regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[18] This guide is aligned with the principles of the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous waste. It is your responsibility to be aware of and compliant with all federal, state, and local regulations, in addition to your own institution's specific policies.

References

  • A Guide to Working with Corrosive Substances. (n.d.). North Carolina Department of Labor.
  • 4-fluoro MDMB-BUTINACA N-(butanoic acid) 3,3-dimethylbutanoic acid metabolite. (n.d.). Cayman Chemical.
  • 4-fluoro MDMB-BUTICA butanoic acid metabolite - Safety Data Sheet. (2025, October 2). Cayman Chemical.
  • Procedure for disposing of hazardous waste. (n.d.). MIT Environmental Health & Safety.
  • Weekly Safety Meeting – Working Safely with Corrosives. (n.d.). N.C. Department of Labor.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School.
  • Organic Acid Standard Operating Procedure. (n.d.). University of Washington.
  • 4,4,4-trifluoro-3,3-dimethylbutanoic acid (CAS 1246218-76-7). (n.d.). Fluorochem.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • Corrosive Substances: Handling & Safety in Businesses. (2024, February 13). DENIOS Inc.
  • Storage of corrosive chemicals: 5 warehousing essentials. (2024, February 15). Weber Logistics.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Organic Acids Chemical Storage Sheet. (2022, October). University of Waterloo Safety Office.
  • Types of Acid Waste Disposal. (2020, January 30). Environmental Marketing Services.
  • CAS 1314903-64-4: 4-Fluoro-3-methylbutanoic acid. (n.d.). CymitQuimica.
  • SAFETY DATA SHEET - 4-Fluoro-3-nitrobenzoic acid. (2025, December 19). Fisher Scientific.
  • Chapter 7 - Management Procedures For Specific Waste Types. (n.d.). Cornell University Environmental Health and Safety.
  • MATERIAL SAFETY DATASHEET - 1-FLUORO-3,3-DIMETHYLBENZIODOXOLE. (2019, September 23). CF Plus Chemicals.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.

Sources

A Researcher's Guide to Handling 4-Fluoro-3,3-dimethylbutanoic Acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds requires a steadfast commitment to safety. This guide provides essential, immediate safety and logistical information for handling 4-Fluoro-3,3-dimethylbutanoic acid, with a focus on personal protective equipment (PPE) and proper disposal protocols. As Senior Application Scientists, our goal is to empower your research by ensuring a safe and efficient laboratory environment.

Immediate Safety Profile: 4-Fluoro-3,3-dimethylbutanoic Acid
Property Information Source
IUPAC Name 4-Fluoro-3,3-dimethylbutanoic acidN/A
Molecular Formula C₆H₁₁FO₂Inferred
CAS Number Not readily availableN/A
Anticipated Hazards Likely harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[1] Potentially corrosive.[2][3]Inferred from similar compounds
GHS Pictograms (Anticipated) GHS07 (Harmful/Irritant)[1]

Core Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling chemicals with irritant and potential corrosive properties. The following recommendations are based on established guidelines for handling corrosive substances.[4][5][6]

  • Hand Protection: Chemical-resistant gloves are the first line of defense. Nitrile gloves offer good resistance to acids and are a suitable choice for general handling.[7][8][9] For prolonged contact or when handling larger quantities, consider using thicker butyl rubber gloves, which provide excellent protection against corrosive acids.[9][10] Always inspect gloves for any signs of degradation or punctures before use.[4]

  • Eye and Face Protection: Given the risk of serious eye irritation or damage, chemical safety goggles with side shields are mandatory.[4][5][11] When there is a heightened risk of splashing, a full-face shield should be worn in conjunction with safety goggles to protect the entire face.[5][12]

  • Body Protection: A chemical-resistant lab coat or apron is essential to protect against skin contact from spills and splashes.[4][5][12] Ensure the material is appropriate for handling corrosive or irritating substances.

  • Respiratory Protection: All handling of 4-Fluoro-3,3-dimethylbutanoic acid, especially when in solid (powder) form or if aerosols could be generated, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4] If a fume hood is not available, a properly fitted respirator with a cartridge appropriate for organic vapors and acid gases may be necessary, though this is a less preferable control measure.[5][11]

  • Foot Protection: Do not wear open-toed shoes in the laboratory. Substantial, closed-toe shoes will provide a degree of protection from accidental spills.[4]

PPE_Selection_Workflow cluster_ppe PPE Selection Workflow Hazard_Assessment Hazard Assessment: - Review available data - Assume irritant/corrosive properties Task_Evaluation Task Evaluation: - Small vs. large quantity - Potential for splash/aerosol Hazard_Assessment->Task_Evaluation informs Select_Gloves Select Hand Protection: - Nitrile for general use - Butyl for extended contact Task_Evaluation->Select_Gloves Select_Eye_Face Select Eye/Face Protection: - Goggles (minimum) - Face shield for splash risk Task_Evaluation->Select_Eye_Face Select_Body Select Body Protection: - Chemical-resistant lab coat/apron Task_Evaluation->Select_Body Select_Respiratory Select Respiratory Protection: - Chemical fume hood (primary) - Respirator (secondary) Task_Evaluation->Select_Respiratory PPE_Donning Properly Don PPE Select_Respiratory->PPE_Donning then

Caption: PPE Selection Workflow for 4-Fluoro-3,3-dimethylbutanoic acid.

Operational Handling Protocol

Adherence to a strict operational protocol minimizes the risk of exposure and contamination.

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Have spill cleanup materials readily available.

  • Weighing: If weighing a solid form of the compound, do so within the fume hood to contain any dust. Use a tared container and handle with care to avoid generating airborne particles.

  • Dissolving/Reaction: When dissolving the compound or adding it to a reaction, do so slowly and in a controlled manner within the fume hood. Be mindful of any potential exothermic reactions.

  • Storage: Store 4-Fluoro-3,3-dimethylbutanoic acid in a tightly sealed, clearly labeled container. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Hygiene: After handling, remove gloves and wash hands thoroughly with soap and water.[12]

Handling_Workflow cluster_handling Operational Handling Workflow Preparation 1. Preparation: - Verify fume hood function - Prepare spill kit Weighing 2. Weighing (if solid): - Perform inside fume hood - Minimize dust generation Preparation->Weighing Transfer 3. Transfer/Reaction: - Add slowly and carefully - Monitor for exotherms Weighing->Transfer Storage 4. Storage: - Tightly sealed container - Cool, dry, ventilated area Transfer->Storage Cleanup 5. Post-Handling: - Decontaminate work area - Wash hands thoroughly Storage->Cleanup

Caption: Step-by-step operational handling workflow.

Spill and Emergency Procedures

Prompt and correct response to a spill is critical to mitigating potential harm.

  • Minor Spill (within a fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or a neutral absorbent material like vermiculite or sand.

    • Place the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert all personnel.

    • If the spill is significant or if anyone has been exposed, call emergency services.

    • Prevent the spread of the spill if it can be done without risk.

    • Allow only trained personnel with appropriate PPE to clean up the spill.

  • In Case of Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[13] Remove contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[14] Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Emergency_Response_Decision_Tree Spill_Occurs Spill Occurs Location Inside Fume Hood? Spill_Occurs->Location Exposure Personnel Exposed? Spill_Occurs->Exposure Size Minor Spill? Location->Size Yes Action_Major Evacuate & Call for Help Location->Action_Major No Action_Minor Contain & Clean Up (with PPE) Size->Action_Minor Yes Size->Action_Major No Exposure->Location No Action_Exposure Administer First Aid & Seek Medical Attention Exposure->Action_Exposure Yes

Caption: Decision tree for emergency response to a chemical spill.

Waste Disposal Plan

The disposal of fluorinated organic compounds requires specialized procedures due to their stability.[15]

  • Segregation: Collect all waste containing 4-Fluoro-3,3-dimethylbutanoic acid, including contaminated PPE and spill cleanup materials, in a dedicated, clearly labeled, and chemically compatible hazardous waste container.[15] Do not mix with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-Fluoro-3,3-dimethylbutanoic acid."

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by trained EHS personnel.

  • Disposal Method: The standard and recommended method for the disposal of fluorinated organic compounds is high-temperature incineration at a licensed hazardous waste management facility.[15][16] This process requires specialized equipment to neutralize hazardous combustion byproducts like hydrogen fluoride.[15][17] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

Waste_Disposal_Workflow cluster_disposal Waste Disposal Workflow Generation Waste Generation Segregation Segregate into Dedicated Container Generation->Segregation Labeling Clearly Label Container Segregation->Labeling Storage Store in Designated Accumulation Area Labeling->Storage Collection Arrange for EHS Collection Storage->Collection Disposal High-Temperature Incineration Collection->Disposal

Caption: Workflow for the proper disposal of chemical waste.

By adhering to these rigorous safety protocols, researchers can confidently and safely advance their work with 4-Fluoro-3,3-dimethylbutanoic acid, ensuring both personal safety and environmental responsibility.

References

  • Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. (n.d.). Questron Technologies. Retrieved February 24, 2026, from [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved February 24, 2026, from [Link]

  • Managing Corrosive Substances: Safety Protocols for Businesses. (n.d.). DENIOS. Retrieved February 24, 2026, from [Link]

  • How To Handle Corrosive Chemicals. (2024, June 5). ReAgent. Retrieved February 24, 2026, from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Solimix. Retrieved February 24, 2026, from [Link]

  • Nitrile Gloves Chemical Resistance Guide. (n.d.). Bergamot. Retrieved February 24, 2026, from [Link]

  • Nitrile Gloves Acid Resistance. (2020, March 20). Unigloves. Retrieved February 24, 2026, from [Link]

  • Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. (2025, August 6). eSafety Supplies, Inc. Retrieved February 24, 2026, from [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). New Mexico Environment Department. Retrieved February 24, 2026, from [Link]

  • MATERIAL SAFETY DATASHEET SECTION 1: Identification of the substance/mixture and of the company/undertaking. (2019, September 23). CF Plus Chemicals. Retrieved February 24, 2026, from [Link]

  • OSHA Glove Selection Chart. (n.d.). University of Nebraska-Lincoln Environmental Health and Safety. Retrieved February 24, 2026, from [Link]

  • Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services. Retrieved February 24, 2026, from [Link]

  • Material Guide For Chemical and Liquid Resistant Gloves. (n.d.). Enviro Safety Products. Retrieved February 24, 2026, from [Link]

  • Understanding Potential Exposure Sources of Perfluorinated Carboxylic Acids in the Workplace. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2025, September 22). United States Environmental Protection Agency. Retrieved February 24, 2026, from [Link]

  • Fluorine Safety. (n.d.). Purdue University Department of Chemistry. Retrieved February 24, 2026, from [Link]

  • Methods of preparing fluorinated carboxylic acids and their salts. (n.d.). Google Patents.
  • Perfluorinated Carboxylic Acids. Synthesis and Application. (n.d.). Fluorine Notes. Retrieved February 24, 2026, from [Link]

  • Replacement of the carboxylic acid function with fluorine. (2025, August 6). ResearchGate. Retrieved February 24, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.